molecular formula C6H8ClNO2 B1268285 2-Aminoresorcinol hydrochloride CAS No. 634-60-6

2-Aminoresorcinol hydrochloride

Cat. No.: B1268285
CAS No.: 634-60-6
M. Wt: 161.58 g/mol
InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N
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Description

2-Aminoresorcinol hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4666. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzene-1,3-diol;hydrochloride
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InChI

InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOVNXPCVVNCPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883517
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Molecular Weight

161.58 g/mol
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CAS No.

634-60-6
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Record name 2-Aminoresorcinol hydrochloride
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Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Record name 2-aminoresorcinol hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoresorcinol hydrochloride, with the CAS number 634-60-6, is a chemical compound that serves as a valuable intermediate in various synthetic processes.[1][2] This technical guide provides an in-depth overview of its fundamental properties, tailored for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical characteristics, safety information, and generalized experimental protocols for its analysis.

Chemical and Physical Properties

The basic properties of this compound are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Chemical Identification
IdentifierValue
Product Name This compound
Synonyms 2-amino-resorcinohydrochloride, 2-AMINO-1,3-BENZENEDIOL HYDROCHLORIDE, 2-aminobenzene-1,3-diol;hydrochloride[1][]
CAS Number 634-60-6[1]
Molecular Formula C6H8ClNO2[1][]
Molecular Weight 161.59 g/mol [1][]
InChI Key QOVNXPCVVNCPQC-UHFFFAOYSA-N[]
SMILES C1=CC(=C(C(=C1)O)N)O.Cl[]
EINECS Number 211-210-9[1]
MDL Number MFCD00050691
Table 2: Physical Properties
PropertyValue
Appearance Solid[]
Purity 95% to >98% (Varies by supplier)[2][]
Density 1.412 g/cm³[][4]

Note: Experimental properties such as melting point and solubility for this compound are not consistently reported across publicly available sources. For comparison, the related compound 4-aminoresorcinol hydrochloride has a reported melting point of 220 °C (with decomposition).[5][6]

Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions
CategoryInformation
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Class 11 (Combustible Solids)
WGK WGK 3 (Water endangering)

For more detailed safety information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the chemical's structure and its properties, as well as a generalized workflow for its characterization.

cluster_0 Chemical Structure & Identifiers cluster_1 Physicochemical Properties cluster_2 Safety & Handling Structure This compound (C6H8ClNO2) Identifiers CAS: 634-60-6 MW: 161.59 InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N Structure->Identifiers Physical Appearance: Solid Density: 1.412 g/cm³ Structure->Physical determines Spectroscopic Spectroscopic Profile (NMR, IR, UV-Vis) Structure->Spectroscopic characterized by Safety GHS07 H302, H319 Structure->Safety informs

Fig. 1: Relationship between structure and properties.

cluster_phys_chem Physical & Chemical Tests cluster_spectro Spectroscopic Analysis start Receive Chemical Sample visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection phys_chem_tests Physical & Chemical Tests visual_inspection->phys_chem_tests spectro_analysis Spectroscopic Analysis phys_chem_tests->spectro_analysis mp Melting Point sol Solubility data_review Data Review & Comparison to Specifications spectro_analysis->data_review nmr NMR (Structure) ir IR (Functional Groups) uv UV-Vis (Purity) final Approve for Use data_review->final

Fig. 2: General workflow for chemical characterization.

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common method is the capillary melting point determination.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of a compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the carbon-hydrogen framework of the molecule.[7] 1H and 13C NMR are standard techniques.

    • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Data Acquisition: The prepared sample is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information on the chemical environment of the protons and carbon atoms.[7]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.[7]

    • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The sample is scanned with infrared radiation, and the absorption bands corresponding to different functional groups (e.g., O-H, N-H, aromatic C-H) are recorded.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Purpose: To analyze for the presence of chromophores and for quantitative analysis.[7]

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water) that does not absorb in the region of interest.

    • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic of the compound.

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound was not found, the synthesis of the related compound, 4,6-diaminoresorcinol dihydrochloride, provides insight into the potential synthetic strategies for aminophenols. One documented method involves the catalytic hydrogenation of a dinitro precursor.

start 1,3-Dibenzyloxy-4,6-dinitrobenzene step1 Catalytic Hydrogenation (H2, Noble Metal Catalyst) start->step1 intermediate Intermediate Formation (Reduction of Nitro Groups & Debenzylation) step1->intermediate step2 Acidification (Dilute Aqueous HCl) intermediate->step2 end 4,6-Diaminoresorcinol Dihydrochloride step2->end

Fig. 3: Synthesis of a related aminophenol.

This process involves the reduction of nitro groups to amino groups and the cleavage of protecting groups, followed by salt formation with hydrochloric acid.[8]

Applications

This compound is primarily used as a chemical intermediate in various synthetic applications.[2] Its structural motifs, an aminophenol, are found in a range of more complex molecules, suggesting its utility in the synthesis of dyes, pharmaceutical compounds, and other specialty chemicals. For instance, the related compound 4-aminoresorcinol hydrochloride has been used in enzyme assays.[6]

Conclusion

This technical guide provides a foundational understanding of this compound for scientific professionals. The presented data, compiled from various chemical and safety databases, offers a quick reference for its properties and handling. While specific experimental protocols and biological pathway information are limited, the generalized methods and workflows described herein provide a solid basis for the characterization and use of this compound in a research and development setting. It is always recommended to refer to supplier-specific documentation for the most accurate and detailed information.

References

An In-depth Technical Guide to 2-Aminoresorcinol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride (CAS No. 634-60-6), also known as 2,6-dihydroxyaniline hydrochloride, is a fine chemical intermediate with significant applications in the pharmaceutical sector. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth look at its primary application as a key starting material in the synthesis of the antibiotic rifalazil. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Compound Properties

This compound is a stable, solid compound. Its key properties are summarized in the table below for easy reference.

PropertyValueSource
Chemical Formula C₆H₈ClNO₂[][2]
Molecular Weight 161.59 g/mol [][2]
Appearance Solid[]
Synonyms 2,6-dihydroxyaniline hydrochloride, 2-amino-1,3-benzenediol hydrochloride[2]
CAS Number 634-60-6[][2]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS of 2-Aminoresorcinol): The mass spectrum of the free base, 2-Aminoresorcinol, shows a molecular ion peak (M+) at m/z 125, corresponding to its molecular weight.[3]

Synthesis of this compound

A common synthetic route to aminophenol hydrochlorides involves the reduction of a corresponding nitrophenol followed by treatment with hydrochloric acid. While a specific, detailed experimental protocol for the industrial synthesis of this compound is not widely published, a general laboratory-scale procedure can be inferred from standard organic chemistry practices. The synthesis typically proceeds via the nitration of resorcinol followed by a reduction of the nitro group.

Conceptual Synthesis Pathway:

G Resorcinol Resorcinol Nitration Nitration (e.g., HNO₃, H₂SO₄) Resorcinol->Nitration 2-Nitroresorcinol 2-Nitroresorcinol Nitration->2-Nitroresorcinol Reduction Reduction (e.g., H₂, Pd/C or Sn/HCl) 2-Nitroresorcinol->Reduction 2-Aminoresorcinol 2-Aminoresorcinol Reduction->2-Aminoresorcinol HCl_addition HCl Addition 2-Aminoresorcinol->HCl_addition 2-Aminoresorcinol_hydrochloride 2-Aminoresorcinol Hydrochloride HCl_addition->2-Aminoresorcinol_hydrochloride

Conceptual synthesis of this compound.

Experimental Protocol (General Procedure):

Materials:

  • 2-Nitroresorcinol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization if isolating the free base)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reduction of 2-Nitroresorcinol:

    • In a round-bottom flask, dissolve 2-nitroresorcinol in a suitable solvent such as ethanol.

    • For reduction with tin(II) chloride, add a stoichiometric excess of SnCl₂·2H₂O dissolved in concentrated HCl to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • Alternatively, for catalytic hydrogenation, suspend a catalytic amount of Pd/C in the ethanolic solution of 2-nitroresorcinol and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation of this compound:

    • If using the tin reduction method, the product is already in a hydrochloric acid medium. Upon completion of the reaction, the mixture can be cooled to induce precipitation of the hydrochloride salt.

    • If catalytic hydrogenation was used, after filtering off the catalyst, add a stoichiometric amount of concentrated hydrochloric acid to the solution to precipitate the hydrochloride salt.

    • The precipitated this compound is then collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent choice should be optimized for specific laboratory settings.

Application in Pharmaceutical Synthesis: Intermediate for Rifalazil

A significant industrial application of this compound is its use as a crucial intermediate in the synthesis of the antibiotic rifalazil.[4] Rifalazil is a potent rifamycin-class antibiotic. The synthesis involves the condensation of 2-Aminoresorcinol with a modified rifamycin derivative.

Reaction Pathway:

The core of this synthesis is the reaction between the amino group of 2-Aminoresorcinol and the aldehyde group of 3-formylrifamycin SV. This reaction forms a new carbon-nitrogen bond, leading to the formation of a Schiff base intermediate, which then cyclizes to form the final rifalazil structure.

G 3-Formylrifamycin_SV 3-Formylrifamycin SV Condensation Condensation Reaction 3-Formylrifamycin_SV->Condensation 2-Aminoresorcinol 2-Aminoresorcinol (from hydrochloride salt) 2-Aminoresorcinol->Condensation Rifalazil Rifalazil Condensation->Rifalazil

Synthesis of Rifalazil from 3-Formylrifamycin SV and 2-Aminoresorcinol.

Experimental Protocol (Conceptual):

Materials:

  • 3-Formylrifamycin SV

  • This compound

  • A suitable organic solvent (e.g., tetrahydrofuran, chloroform)

  • A mild base (e.g., triethylamine) to liberate the free amine

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Reactants:

    • In a reaction vessel under an inert atmosphere, dissolve 3-formylrifamycin SV in a suitable anhydrous organic solvent.

    • In a separate flask, suspend this compound in the same solvent and add a stoichiometric amount of a mild base, such as triethylamine, to neutralize the hydrochloride and generate the free 2-Aminoresorcinol in situ.

  • Condensation Reaction:

    • Add the solution/suspension of 2-Aminoresorcinol to the solution of 3-formylrifamycin SV at room temperature with stirring.

    • The reaction progress can be monitored by TLC or high-performance liquid chromatography (HPLC). The reaction may be gently heated to drive it to completion.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

    • The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield pure rifalazil.

Quantitative Data:

While specific yields from industrial processes are proprietary, laboratory-scale syntheses of similar rifamycin derivatives via condensation reactions can achieve yields ranging from moderate to high, depending on the purity of the starting materials and the optimization of reaction conditions.

Other Potential Applications

2-Aminoresorcinol and its derivatives have been investigated for other applications, although these are less prominent than its role in rifalazil synthesis.

  • Enzyme Inhibition: While some resorcinol derivatives are known tyrosinase inhibitors, one study reported that 2-Aminoresorcinol was inactive as an inhibitor of potato phenoloxidase (a type of tyrosinase).[5] This suggests that its potential in this area may be limited, but further research with other enzymes could be warranted.

  • Dye Synthesis: As an aminophenol, 2-Aminoresorcinol has the functional groups necessary to act as a precursor in the synthesis of certain types of dyes, although specific examples of commercially significant dyes derived from this compound are not widely documented.

Conclusion

This compound is a valuable chemical intermediate, with its most critical role being in the synthesis of the antibiotic rifalazil. Its synthesis from readily available starting materials and its specific reactivity make it an important compound for the pharmaceutical industry. This guide has provided an overview of its properties, a general synthesis protocol, and a detailed look at its primary application, aiming to equip researchers and drug development professionals with the foundational knowledge needed to work with this compound. Further research into its potential applications in other areas of chemical synthesis remains a possibility.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Aminoresorcinol hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries. This document details the core synthetic steps, including experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is a two-step process commencing with the nitration of resorcinol to yield 2-nitroresorcinol. This intermediate is then subjected to a reduction of the nitro group to form 2-aminoresorcinol, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway Resorcinol Resorcinol Nitroresorcinol 2-Nitroresorcinol Resorcinol->Nitroresorcinol Nitration (HNO3/H2SO4 or NaNO2/H2O2) Aminoresorcinol 2-Aminoresorcinol Nitroresorcinol->Aminoresorcinol Reduction (e.g., Catalytic Hydogenation) Hydrochloride 2-Aminoresorcinol Hydrochloride Aminoresorcinol->Hydrochloride Salt Formation (HCl) Experimental_Workflow cluster_0 Step 1: Nitration of Resorcinol cluster_1 Step 2: Reduction of 2-Nitroresorcinol cluster_2 Step 3: Salt Formation Resorcinol Resorcinol Nitration Nitration (Method A or B) Resorcinol->Nitration Nitroresorcinol 2-Nitroresorcinol Nitration->Nitroresorcinol Reduction Catalytic Hydrogenation (Pd/C, H2 or transfer agent) Aminoresorcinol 2-Aminoresorcinol Reduction->Aminoresorcinol Nitroresorcinol_input->Reduction Salt_Formation Addition of HCl Crystallization Crystallization/ Recrystallization Salt_Formation->Crystallization Final_Product This compound Crystallization->Final_Product Aminoresorcinol_input->Salt_Formation

Unraveling the Core Mechanism of Action: A Technical Guide to 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride is a synthetic organic compound that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a potent enzyme inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway affected, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Uncompetitive Inhibition of α-Glucosidase

The principal mechanism of action of 2-aminoresorcinol is the potent and selective inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.[1][2] Unlike many other α-glucosidase inhibitors that exhibit competitive inhibition, 2-aminoresorcinol functions as an uncompetitive inhibitor .[1][3] This signifies that it does not bind to the active site of the free enzyme but rather to the enzyme-substrate complex. This mode of inhibition is significant as its efficacy is not overcome by increasing substrate concentrations.

The inhibition of α-glucosidase by 2-aminoresorcinol delays the breakdown of complex carbohydrates, such as sucrose and maltose, into absorbable monosaccharides like glucose. This action effectively reduces the rate of glucose absorption from the intestine into the bloodstream, thereby lowering postprandial blood glucose levels. The primary targets of 2-aminoresorcinol within the intestine are the α-glucosidase enzyme complexes, namely maltase-glucoamylase (MG) and sucrase-isomaltase (SI).

Quantitative Data: Inhibitory Potency

While direct IC50 values for this compound are not consistently reported across literature, the inhibitory potency has been quantified through the determination of the inhibition constant (K'i). Studies on a closely related derivative, an N-acetylated form of a 2-aminoresorcinol ligand, provide valuable insight into its efficacy. The uncompetitive inhibition constants for this derivative against intestinal maltase and sucrase are presented below.

Enzyme TargetSubstrateInhibitorInhibition Constant (K'i)
Rat Intestinal MaltaseMaltoseN-acetylated 2-aminoresorcinol derivative10.6 µM
Rat Intestinal SucraseSucroseN-acetylated 2-aminoresorcinol derivative14.9 µM

Signaling Pathway

The primary signaling pathway influenced by this compound is the pathway of carbohydrate digestion and absorption in the small intestine. By inhibiting α-glucosidase, it directly modulates the rate of glucose release and subsequent uptake into the circulation.

G cluster_inhibition Inhibition Carbohydrates Complex Carbohydrates (e.g., Sucrose, Starch) AlphaGlucosidase α-Glucosidase (on intestinal brush border) Carbohydrates->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis EnzymeSubstrate Enzyme-Substrate Complex Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Inhibitor 2-Aminoresorcinol Hydrochloride Inhibitor->EnzymeSubstrate Uncompetitive Binding InhibitedComplex Inhibited Ternary Complex

Figure 1: Signaling pathway of α-glucosidase inhibition.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of α-glucosidase inhibitory activity using rat intestinal acetone powder as the enzyme source.

Materials:

  • Rat intestinal acetone powder

  • 0.1 M Phosphate buffer (pH 6.8)

  • Substrate solution: 5.0 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer

  • This compound (test compound)

  • Acarbose (positive control)

  • 0.2 M Sodium carbonate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Suspend rat intestinal acetone powder in 0.1 M phosphate buffer. Centrifuge the suspension and collect the supernatant containing the crude α-glucosidase enzyme.

  • Assay Mixture: In a 96-well microplate, add 50 µL of the enzyme solution to each well.

  • Inhibitor Addition: Add 50 µL of varying concentrations of this compound (or acarbose) dissolved in phosphate buffer to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Workflow for Determining Inhibition Kinetics

G start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay Perform α-Glucosidase Inhibition Assay (as described in 4.1) prepare_reagents->assay vary_substrate Vary Substrate Concentration at Fixed Inhibitor Concentrations assay->vary_substrate measure_velocity Measure Initial Reaction Velocities (Vo) vary_substrate->measure_velocity plot Generate Lineweaver-Burk Plot (1/Vo vs. 1/[S]) measure_velocity->plot analyze Analyze Plot for Parallel Lines (Characteristic of Uncompetitive Inhibition) plot->analyze calculate_ki Calculate Inhibition Constant (K'i) analyze->calculate_ki end End calculate_ki->end

Figure 2: Experimental workflow for inhibition kinetics.

Conclusion

The core mechanism of action of this compound is its function as a potent, uncompetitive inhibitor of intestinal α-glucosidase. This activity leads to a reduction in the rate of carbohydrate digestion and glucose absorption, highlighting its potential as a therapeutic agent for managing postprandial hyperglycemia. The provided quantitative data, experimental protocols, and pathway visualizations offer a foundational understanding for researchers and professionals in the field of drug discovery and development. Further research into the specific binding interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoresorcinol hydrochloride, a fine chemical with the CAS number 634-60-6, has carved a niche for itself as a valuable intermediate in the synthesis of pharmaceuticals and as a coupler in the dye industry. This technical guide delves into the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development. While a singular "discovery" paper for this simple salt is not readily identifiable, its history is intrinsically linked to the broader development of aminophenols and resorcinol derivatives, which have been subjects of scientific inquiry since the 19th century.

Historical Context: The Rise of Aminophenols and Resorcinols

The story of this compound is rooted in the burgeoning field of organic chemistry in the late 19th century. The term "aminophenol" first appeared in scientific literature around 1896, marking a period of intense investigation into the synthesis and properties of substituted aromatic compounds. These efforts were largely driven by the burgeoning synthetic dye industry, which sought novel chromophores and coupling agents.

Resorcinol (1,3-dihydroxybenzene) itself has a rich history, with its synthesis and use in resins and dyes being well-established by the late 1800s. The introduction of an amino group to the resorcinol framework, creating aminoresorcinols, opened up new avenues for creating a diverse palette of colors and for exploring the potential biological activities of these new molecules. Early research into aminophenols revealed their utility not only as dye precursors but also as photographic developers and, significantly, as medicinal agents. The development of iconic drugs like paracetamol (acetaminophen) from p-aminophenol derivatives underscored the pharmaceutical potential of this class of compounds.

While the precise first synthesis of this compound is not documented in a landmark publication, its preparation would have been a logical extension of the established methods for creating aminophenols and their salts during this era of chemical exploration.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-amino-1,3-benzenediol. The addition of hydrochloric acid improves the stability and water solubility of the parent compound. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 634-60-6[Various Chemical Suppliers]
Molecular Formula C₆H₈ClNO₂[BOC Sciences]
Molecular Weight 161.59 g/mol [BOC Sciences]
Appearance White to off-white solid[ChemicalBook]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water[General knowledge of hydrochloride salts]
pKa Not available

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR would display distinct signals for the six carbon atoms of the benzene ring, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to O-H and N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum of the free base, 2-Aminoresorcinol, shows a molecular ion peak corresponding to its molecular weight (125.13 g/mol ).[1]

Experimental Protocols: Synthesis of 2-Aminoresorcinol

The most common laboratory synthesis of 2-Aminoresorcinol involves the reduction of 2-Nitroresorcinol. The hydrochloride salt can then be readily prepared by treating the resulting amine with hydrochloric acid.

Synthesis of 2-Nitroresorcinol (Precursor)

A detailed protocol for the nitration of resorcinol to yield 2-nitroresorcinol is described in the literature. One method involves the use of a nitrating agent in the presence of a catalyst.

  • Materials: Resorcinol, sodium nitrite, hydrogen peroxide, Fe-Al-MCM-41 molecular sieves, phosphate buffer (pH=7), ethyl acetate, petroleum ether, acetone.

  • Procedure:

    • Dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7).

    • Add 60 mmol of sodium nitrite to the solution.

    • Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer and add it to the reaction mixture after 15 minutes.

    • Add 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.

    • Stir the reaction mixture at room temperature for 80 minutes.

    • After the reaction is complete, extract the filtrate with ethyl acetate (2 x 80 mL).

    • Combine the organic phases and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on a silica gel column using a 1:1 mixture of petroleum ether and acetone as the eluent to isolate 2-nitroresorcinol.[2][3]

Synthesis of 2-Aminoresorcinol

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.

  • Materials: 2-Nitroresorcinol, ethanol, 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas.

  • Procedure:

    • Dissolve 1.00 g (6.45 mmol) of 2-Nitroresorcinol in 10 mL of ethanol.

    • Add 340 mg (0.32 mmol) of 10% Pd/C catalyst to the solution at room temperature.

    • Stir the reaction mixture under a hydrogen atmosphere for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, remove the insoluble catalyst by filtration.

    • Remove the solvent by distillation under reduced pressure to obtain 2-aminoresorcinol as a brown crystalline product (779 mg, 97% yield).[4]

Preparation of this compound

  • Procedure:

    • Dissolve the crude 2-Aminoresorcinol in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid or pass hydrogen chloride gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_of_2_Aminoresorcinol_Hydrochloride Resorcinol Resorcinol Nitroresorcinol 2-Nitroresorcinol Resorcinol->Nitroresorcinol Nitration (NaNO₂, H₂O₂, Catalyst) Aminoresorcinol 2-Aminoresorcinol Nitroresorcinol->Aminoresorcinol Reduction (H₂, Pd/C) Hydrochloride 2-Aminoresorcinol Hydrochloride Aminoresorcinol->Hydrochloride Acidification (HCl)

Synthetic pathway for this compound.

Applications in Drug Development and Biological Activity

The primary interest in 2-Aminoresorcinol and its derivatives in the pharmaceutical industry stems from two key areas: its role as a synthetic intermediate and its intrinsic biological activity.

Synthetic Intermediate:

2-Aminoresorcinol serves as a building block for more complex molecules. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for a variety of chemical transformations. A notable example is its use as an intermediate in the synthesis of rifalazil , a rifamycin-based antibiotic.

Biological Activity: A Potent Alpha-Glucosidase Inhibitor

Perhaps the most significant discovery regarding the biological activity of 2-Aminoresorcinol is its potent inhibitory effect on alpha-glucosidase .[5][6] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of alpha-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

A study investigating a series of aminoresorcinols found that 2-Aminoresorcinol itself is a potent inhibitor of rat intestinal alpha-glucosidase.[5] The mode of inhibition was determined to be uncompetitive , which is a relatively uncommon mechanism for glucosidase inhibitors.[7] This suggests that 2-Aminoresorcinol binds to the enzyme-substrate complex, providing a unique avenue for the design of novel antidiabetic agents.

Further structure-activity relationship (SAR) studies have revealed that modifications to the amino and phenolic hydroxyl groups generally lead to a decrease in inhibitory activity. However, methylation of a phenolic hydroxyl group or substitution at the 4-position of the aromatic ring can maintain or even enhance activity.[7] This information is crucial for the rational design of new and more effective alpha-glucosidase inhibitors based on the 2-aminoresorcinol scaffold.

Alpha_Glucosidase_Inhibition cluster_small_intestine Small Intestine cluster_inhibition Inhibition by 2-Aminoresorcinol Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Binds to Monosaccharides Monosaccharides Alpha-Glucosidase->Monosaccharides Breaks down Bloodstream Bloodstream Monosaccharides->Bloodstream Absorbed into 2-Aminoresorcinol 2-Aminoresorcinol 2-Aminoresorcinol->Alpha-Glucosidase Inhibits (Uncompetitive)

Mechanism of alpha-glucosidase inhibition by 2-Aminoresorcinol.

Other Applications

Beyond its pharmaceutical relevance, this compound continues to be used in the dye industry as a coupling component in oxidative hair dyes. Its ability to react with a developer molecule (an oxidizing agent) within the hair shaft leads to the formation of larger, colored molecules that are trapped, resulting in a permanent hair color. The specific color produced depends on the other dye components used in the formulation.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a valuable molecule whose history is intertwined with the evolution of industrial and medicinal chemistry. From its origins as a dye intermediate to its recognition as a potent and mechanistically unique alpha-glucosidase inhibitor, it continues to be a compound of interest for researchers in various fields. The detailed synthetic protocols and an understanding of its biological activity provide a solid foundation for its use in the synthesis of novel compounds and for the development of new therapeutic agents, particularly in the area of metabolic diseases. This in-depth guide serves as a comprehensive resource for scientists and professionals seeking to understand and utilize the full potential of this compound.

References

Theoretical Properties of 2-Amino-1,3-Benzenediol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2-amino-1,3-benzenediol hydrochloride (also known as 2-aminoresorcinol hydrochloride). This compound is a subject of interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activity to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

2-Amino-1,3-benzenediol hydrochloride is a white to off-white crystalline solid that is soluble in water.[1] It is the hydrochloride salt of 2-amino-1,3-benzenediol, a resorcinol derivative. The presence of the hydrochloride salt enhances the compound's stability, preventing oxidation that can occur with the free base form.

Table 1: Physicochemical Properties of 2-Amino-1,3-benzenediol Hydrochloride and its Free Base

PropertyValue (Hydrochloride)Value (Free Base)Reference
CAS Number 634-60-63163-15-3[1]
Molecular Formula C₆H₈ClNO₂C₆H₇NO₂[1]
Molecular Weight 161.59 g/mol 125.13 g/mol [1]
Appearance White to off-white crystalline solidBrown crystalline solid[1][2]
Solubility Soluble in waterData not available[1]
Melting Point Data not available153-155 °C (decomposition)[2]

Synthesis and Characterization

Synthesis of 2-Amino-1,3-benzenediol

A common method for the synthesis of 2-amino-1,3-benzenediol is through the catalytic hydrogenation of 2-nitroresorcinol.[2]

Experimental Protocol:

  • Dissolve 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).

  • Add 10% Palladium on carbon (Pd/C) catalyst (340 mg, 0.32 mmol) to the solution at room temperature.

  • Stir the reaction mixture under a hydrogen atmosphere for 6 hours.

  • Monitor the reaction for completion.

  • Upon completion, remove the insoluble catalyst by filtration.

  • Remove the solvent by distillation under reduced pressure to yield the brown crystalline product, 2-aminoresorcinol.[2]

Caption: Synthesis of 2-Amino-1,3-benzenediol.

Preparation of 2-Amino-1,3-benzenediol Hydrochloride

The hydrochloride salt is typically prepared to enhance the stability of the aminobenzenediol. While a specific detailed protocol for 2-amino-1,3-benzenediol hydrochloride was not found in the searched literature, a general procedure involves dissolving the free base in a suitable solvent and treating it with hydrochloric acid.

General Experimental Protocol:

  • Dissolve the crude 2-amino-1,3-benzenediol in water, potentially with gentle heating.

  • Filter the solution to remove any remaining catalyst.

  • Add concentrated hydrochloric acid to the filtrate to precipitate the hydrochloride salt.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the white precipitate by filtration and wash with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum.

Spectral Data

¹H NMR (400 MHz, CD₃OD/CDCl₃ = 1/20): δ 6.54 (t, J = 8 Hz, 1H), 6.37 (d, J = 8 Hz, 2H).[2]

Note: The ¹³C NMR, FT-IR, and detailed mass spectrometry data for 2-amino-1,3-benzenediol hydrochloride have not been reported in the reviewed literature.

Theoretical and Computational Properties

A dedicated computational study on 2-amino-1,3-benzenediol hydrochloride using methods like Density Functional Theory (DFT) was not found in the surveyed literature. Such studies would provide valuable insights into its electronic structure, including bond lengths, bond angles, Mulliken charges, and HOMO/LUMO energies, which are crucial for understanding its reactivity and interaction with biological targets.

Biological Activity and Mechanism of Action

2-Amino-1,3-benzenediol has been identified as a potent inhibitor of α-glucosidase.[1] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

The mechanism of inhibition by 2-amino-1,3-benzenediol has been characterized as uncompetitive .[1] This means that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme or competing with the substrate for the active site.

G E Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES + S S Substrate (Carbohydrate) I Inhibitor (2-aminoresorcinol) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product (Glucose) ES->P ESI->ES - I

Caption: Uncompetitive Inhibition of α-Glucosidase.

This mode of inhibition suggests that 2-amino-1,3-benzenediol binds to an allosteric site on the α-glucosidase enzyme that only becomes available after the substrate has bound to the active site. This binding event then locks the substrate in the active site, preventing its conversion to product and the release of glucose.

Applications in Drug Development

The potent and uncompetitive α-glucosidase inhibitory activity of 2-amino-1,3-benzenediol makes it an interesting lead compound for the development of novel therapeutics for the management of type 2 diabetes. Uncompetitive inhibitors can be particularly effective as their potency increases with increasing substrate concentration, a condition that occurs after a carbohydrate-rich meal.

Further research is warranted to explore the structure-activity relationship of 2-aminoresorcinol derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Computational modeling and further in-vitro and in-vivo studies will be crucial in advancing this compound from a research tool to a potential clinical candidate.

Conclusion

2-Amino-1,3-benzenediol hydrochloride is a stable form of a potent uncompetitive α-glucosidase inhibitor. While detailed experimental and computational data for the hydrochloride salt are limited, the available information on its synthesis and biological activity provides a strong foundation for its further investigation in the context of drug discovery and development. This technical guide summarizes the current knowledge and highlights the areas where further research is needed to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Aminoresorcinol Hydrochloride: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoresorcinol hydrochloride, a potent enzyme inhibitor with potential applications in drug development. This document details its chemical synthesis, physicochemical properties, and biological activity, with a focus on its role as an α-glucosidase inhibitor. Experimental protocols and quantitative data are presented to facilitate further research and application.

Chemical Properties and Data

This compound, also known as 2-amino-1,3-benzenediol hydrochloride, is a water-soluble crystalline solid.[1] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups and an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of 2-Aminoresorcinol and its Hydrochloride Salt

Property2-Aminoresorcinol (Free Base)This compoundReference(s)
CAS Number 3163-15-3634-60-6[2][]
Molecular Formula C₆H₇NO₂C₆H₈ClNO₂[2][]
Molecular Weight 125.13 g/mol 161.59 g/mol [2][]
Appearance Brown crystalline solidWhite to off-white crystalline solid[1][4]
Melting Point 153-155 °C (decomposition)Not readily available[4]
Solubility Soluble in polar organic solventsSoluble in water[1]

Table 2: Spectroscopic Data for 2-Aminoresorcinol (Free Base)

SpectroscopyDataReference(s)
¹H NMR (CD₃OD/CDCl₃ = 1/20, 400 MHz) δ: 6.54 (1H, t, J = 8 Hz), 6.37 (2H, d, J = 8 Hz)[4]
Mass Spectrometry m/z: 125 (M+), 107, 52[2]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the reduction of a nitro precursor followed by salt formation.

Synthesis_Workflow A 2-Nitroresorcinol B 2-Aminoresorcinol (Free Base) A->B H₂, 10% Pd/C Ethanol, rt, 6h (Yield: 97%) C 2-Aminoresorcinol Hydrochloride B->C Dilute HCl Aqueous Solution Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Uncompetitive Inhibition Enzyme α-Glucosidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Carbohydrate ES_Complex->Enzyme + Product Product Glucose Enzyme_I α-Glucosidase ES_Complex_I Enzyme-Substrate Complex Enzyme_I->ES_Complex_I + Substrate Substrate_I Carbohydrate ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex_I->ESI_Complex + Inhibitor Inhibitor 2-Aminoresorcinol

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 2-Aminoresorcinol hydrochloride, a versatile aromatic amine, is gaining significant traction within the scientific community for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of its core research applications, focusing on its role as a potent enzyme inhibitor and a valuable synthetic intermediate. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Core Properties and Synthesis

This compound, with the CAS number 634-60-6, is the hydrochloride salt of 2-amino-1,3-benzenediol.[1] Its chemical structure, featuring a benzene ring substituted with two hydroxyl groups and an amino group, makes it a valuable building block in organic synthesis.[2][3]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₈ClNO₂[4]
Molecular Weight161.59 g/mol [5]
AppearanceWhite to off-white solid
IUPAC Name2-aminobenzene-1,3-diol;hydrochloride[6]
Synthesis of 2-Amino-1,3-benzenediol

A common precursor to the hydrochloride salt is 2-amino-1,3-benzenediol. A detailed synthesis protocol involves the reduction of 2-nitroresorcinol.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzenediol

  • Materials: 2-Nitroresorcinol, Ethanol, 10% Palladium on carbon (Pd/C) catalyst.

  • Procedure:

    • Dissolve 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).

    • Add 10% Pd/C catalyst (340 mg, 0.32 mmol) to the solution at room temperature under a hydrogen atmosphere.

    • Stir the reaction mixture for 6 hours.

    • Upon completion, remove the insoluble material by filtration.

    • Remove the solvent by distillation under reduced pressure to yield the brown crystalline product, 2-aminoresorcinol.

  • Yield: 779 mg (97%).

  • Characterization:

    • Melting point: 153-155 °C (decomposition).

    • ¹H NMR (CD₃OD/CDCl₃ = 1/20, 400 MHz) δ: 6.37 (2H, d, J = 8 Hz), 6.54 (1H, t, J = 8 Hz).

This protocol is for the synthesis of the free base, 2-amino-1,3-benzenediol. The hydrochloride salt can be subsequently prepared by treating the free base with hydrochloric acid.

Primary Research Application: α-Glucosidase Inhibition

A significant area of research for 2-aminoresorcinol is its potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion.[7][8] This makes it a compound of interest for the management of type 2 diabetes.

Mechanism of Action: Uncompetitive Inhibition

Research has shown that 2-aminoresorcinol acts as an uncompetitive inhibitor of rat intestinal α-glucosidase.[7][8][9] This means it binds to the enzyme-substrate complex, rather than the free enzyme, preventing the formation of the product. This specific mode of inhibition can offer advantages in terms of efficacy and side-effect profiles compared to other types of inhibitors.

Signaling Pathway of α-Glucosidase in Carbohydrate Metabolism

The following diagram illustrates the role of α-glucosidase in the breakdown of carbohydrates and how its inhibition by compounds like this compound can impact this pathway.

Carbohydrate_Metabolism_Inhibition ComplexCarbs Complex Carbohydrates (e.g., Starch) Oligosaccharides Oligosaccharides ComplexCarbs->Oligosaccharides Digestion Disaccharides Disaccharides (e.g., Sucrose, Maltose) Oligosaccharides->Disaccharides Glucose Glucose Disaccharides->Glucose Hydrolysis AlphaAmylase α-Amylase AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Bloodstream Bloodstream Absorption Glucose->Bloodstream Aminoresorcinol 2-Aminoresorcinol Hydrochloride Aminoresorcinol->AlphaGlucosidase Inhibition Inhibition

Figure 1. Inhibition of Carbohydrate Digestion by this compound.

As depicted in Figure 1, α-glucosidase, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates, breaking down disaccharides into glucose, which is then absorbed into the bloodstream.[10] this compound inhibits this enzyme, thereby slowing down the release and absorption of glucose, which can help in managing postprandial hyperglycemia.[10]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for assessing the α-glucosidase inhibitory activity of a compound.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound)

    • Acarbose (positive control)

    • Sodium carbonate (Na₂CO₃) to stop the reaction

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of the α-glucosidase enzyme, pNPG, test compound, and acarbose in phosphate buffer.

    • In a 96-well plate, add a solution of the test compound at various concentrations.

    • Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Application as a Pharmaceutical Intermediate

Beyond its direct biological activity, this compound serves as a crucial intermediate in the synthesis of more complex molecules.[11] Resorcinol and its derivatives are widely used in the pharmaceutical industry to construct various drug scaffolds.[2][12] The presence of multiple reactive sites on the 2-aminoresorcinol molecule allows for diverse chemical modifications, making it a versatile starting material for the synthesis of novel therapeutic agents. While specific examples of its use in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds.

Future Research Directions

The potent and uncompetitive α-glucosidase inhibitory activity of this compound warrants further investigation. Future research should focus on:

  • In vivo efficacy studies: To confirm its anti-hyperglycemic effects in animal models of diabetes.

  • Pharmacokinetic and toxicological profiling: To assess its safety and metabolic fate.

  • Structure-activity relationship (SAR) studies: To design and synthesize derivatives with improved potency and selectivity.[9]

  • Exploration of other therapeutic targets: The unique chemical structure of this compound may lend itself to interactions with other enzymes or receptors, opening up new avenues for drug discovery.

References

Structural Analogs of 2-Aminoresorcinol Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride, a substituted benzene-1,3-diol, presents a versatile scaffold for the development of novel therapeutic agents. Its structural analogs have garnered significant interest due to their diverse pharmacological activities, ranging from enzyme inhibition to antioxidant and anticancer properties. This technical guide provides an in-depth overview of the core structural analogs of 2-aminoresorcinol, detailing their synthesis, biological activities, and structure-activity relationships (SAR). Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the underlying scientific principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of drugs based on the 2-aminoresorcinol scaffold.

Introduction

Resorcinol (1,3-dihydroxybenzene) and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of an amino group at the 2-position, as seen in 2-aminoresorcinol, provides a key vector for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. Analogs of 2-aminoresorcinol have been investigated for various therapeutic applications, leveraging the unique electronic and structural features of the substituted resorcinol core.

This guide focuses on the synthesis and biological evaluation of structural analogs derived from the 2-aminoresorcinol framework. We will explore key therapeutic areas where these analogs have shown promise, including tyrosinase inhibition for hyperpigmentation disorders, antioxidant activity for mitigating oxidative stress-related diseases, and potential as anticancer and anti-inflammatory agents.

Synthesis of 2-Aminoresorcinol Analogs

The synthesis of 2-aminoresorcinol analogs typically involves multi-step reaction sequences starting from commercially available resorcinol or substituted aniline precursors. Key synthetic strategies include electrophilic aromatic substitution to introduce functional groups onto the resorcinol ring, followed by modification of the amino group.

A general synthetic approach involves the nitration of a protected resorcinol derivative, followed by reduction of the nitro group to an amine. The amino group can then be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems.

General Synthetic Workflow:

G cluster_0 Synthesis of 2-Aminoresorcinol Analogs Start Substituted Resorcinol Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Functionalization of Amino Group (Acylation, Alkylation, etc.) Step4->Step5 End 2-Aminoresorcinol Analog Step5->End

Caption: General synthetic workflow for 2-aminoresorcinol analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Structural modifications to the 2-aminoresorcinol scaffold have a profound impact on biological activity. The following sections summarize the key findings in major therapeutic areas.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation. Resorcinol derivatives are potent tyrosinase inhibitors, and the introduction of an amino group at the 2-position offers opportunities for further optimization.

The core structure for potent inhibition is often a 4-(2-amino-1,3-thiazol-4-yl) resorcinol.[1] Alkylation or acylation of the 2-amino group on the thiazole ring can significantly enhance inhibitory activity.[1] A clear structure-activity relationship exists, where the hydrophobicity of the substituent at the 2-amino position plays a crucial role in potency.[1][2][3]

Table 1: Tyrosinase Inhibitory Activity of 2-Aminoresorcinol Analogs

Compound IDR-Group on AminoIC50 (µM)Reference
W495H~50[1]
Analog 1n-Butyl1.2[1]
Analog 2n-Hexyl0.8[1]
3gdi-n-butylamino0.0122[2][3]
Antioxidant Activity

The phenolic hydroxyl groups of the resorcinol core contribute to the antioxidant properties of these analogs by scavenging free radicals. The introduction of an amino group and other substituents can modulate this activity.

Studies on 2-acetyl-4-aminoresorcinol derivatives have demonstrated significant radical scavenging activity in DPPH and ABTS assays.[4] These compounds have also been shown to induce the expression of heme oxygenase-1 (ho-1), a key enzyme in the cellular antioxidant defense system.[4]

Table 2: Antioxidant Activity of 2-Aminoresorcinol Analogs

CompoundAssayActivity (% scavenging)Reference
Compound 1DPPH~85%[4]
Compound 2DPPH~75%[4]

Signaling Pathway for Antioxidant Activity:

G cluster_0 Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Analog 2-Aminoresorcinol Analog Analog->ROS scavenges Analog->Nrf2 induces ARE Antioxidant Response Element Nrf2->ARE binds to HO1 Heme Oxygenase-1 (ho-1) ARE->HO1 upregulates GSH Glutathione (GSH) ARE->GSH upregulates CellularProtection Cellular Protection HO1->CellularProtection GSH->CellularProtection

Caption: Proposed antioxidant signaling pathway for 2-aminoresorcinol analogs.

Anticancer and Other Activities

While direct studies on this compound analogs in cancer are limited in the provided search results, the broader class of resorcinol and aminophenol derivatives has shown promise. The structural similarities suggest that 2-aminoresorcinol analogs could be explored for antiproliferative and other biological activities. For instance, various kinase enzymes and transferases, which are often implicated in cancer, involve reactive oxygen species (ROS) in their mechanisms, providing a potential link for the activity of antioxidant resorcinol derivatives.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-aminoresorcinol analogs.

Synthesis of 2-Acetyl-4-aminoresorcinol Derivatives

This protocol is based on the synthesis of new amide compounds from resorcinol.[4]

  • Acetylation: Resorcinol is acetylated to introduce an acetyl group.

  • Nitration: The acetylated resorcinol is nitrated to introduce a nitro group.

  • Reduction: The nitro group is subsequently reduced to an amino group to yield the 4-aminoresorcinol derivative.

  • Structure Determination: The final products are characterized using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

In Vitro Antioxidant Assays

This protocol is adapted from studies on resorcinol derivatives.[4]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The synthesized compounds are dissolved in a suitable solvent and mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the compound). Ascorbic acid is typically used as a positive control.

  • Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • Reaction Mixture: The synthesized compounds are added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Tyrosinase Inhibition Assay

This protocol is based on the evaluation of resorcinol derivatives as tyrosinase inhibitors.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a substrate (e.g., L-DOPA) in phosphate buffer (pH 6.8) is prepared.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: The enzyme, inhibitor, and buffer are pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Experimental Workflow for Biological Evaluation:

G cluster_0 Biological Evaluation Workflow Start Synthesized 2-Aminoresorcinol Analogs Assay1 In Vitro Antioxidant Assays (DPPH, ABTS) Start->Assay1 Assay2 Enzyme Inhibition Assays (e.g., Tyrosinase) Start->Assay2 Assay3 Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) Start->Assay3 Data1 Radical Scavenging Activity (%) Assay1->Data1 Data2 IC50 Values Assay2->Data2 Data3 Cell Viability, Biomarker Levels Assay3->Data3 SAR Structure-Activity Relationship (SAR) Analysis Data1->SAR Data2->SAR Data3->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the biological evaluation of 2-aminoresorcinol analogs.

Conclusion and Future Directions

The 2-aminoresorcinol scaffold represents a promising starting point for the development of novel therapeutics. The available literature demonstrates that structural modifications, particularly at the amino and 4-positions of the resorcinol ring, can lead to potent and selective inhibitors of various biological targets. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis of a wider range of derivatives to explore a more diverse chemical space.

  • Broader Biological Screening: Evaluation of analogs against a wider panel of biological targets to identify new therapeutic applications.

  • In Vivo Studies: Preclinical evaluation of lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety.

  • Computational Modeling: Utilization of in silico tools for the rational design and optimization of new analogs.

By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics based on the versatile 2-aminoresorcinol scaffold.

References

chemical reactions involving 2-Aminoresorcinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactions of 2-Aminoresorcinol Hydrochloride

Introduction

This compound, with the chemical formula C₆H₈ClNO₂, is a versatile aromatic compound that serves as a key building block in the synthesis of a variety of complex organic molecules.[][2][3] Structurally, it is a dihydroxyaniline derivative, possessing an amine group and two hydroxyl groups on a benzene ring. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds, particularly phenoxazinones, and for the development of azo dyes. This technical guide provides a comprehensive overview of the core , focusing on oxidation, condensation, and diazotization-coupling reactions. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers, scientists, and professionals in drug development.

Oxidation to Phenoxazinone Derivatives

The oxidation of o-aminophenols is a fundamental method for constructing the phenoxazinone core, a heterocyclic scaffold present in numerous natural products and pharmacologically active compounds. 2-Aminoresorcinol, as an o-aminophenol derivative, readily undergoes oxidative cyclization to form substituted aminophenoxazinones. This transformation can be achieved through enzymatic, metal-catalyzed, or chemical oxidation methods.

Enzymatic and Metal-Catalyzed Oxidation

Recent advancements in green chemistry have highlighted the use of enzymes and metal complexes for phenoxazinone synthesis under mild conditions.[4]

  • Laccase-Catalyzed Oxidation: Laccases, such as CotA-laccase from Bacillus subtilis, can efficiently catalyze the aerobic oxidation of o-aminophenols in aqueous systems. The proposed mechanism involves an initial single-electron oxidation of the substrate, leading to the formation of the phenoxazinone structure with water as the only byproduct.[4] This method is environmentally friendly and offers high substrate adaptability.[4]

  • Metal Complex Catalysis: Various transition metal complexes, particularly those involving cobalt, copper, and iron, have demonstrated significant catalytic activity in phenoxazinone synthesis.[4] For instance, certain cobalt(II) complexes with polypyridine ligands have shown high catalytic turnover rates (Kcat) for the aerobic oxidation of o-aminophenol, mimicking the function of phenoxazinone synthase.[4]

Data Presentation: Catalytic Oxidation of o-Aminophenol Derivatives
Catalyst SystemSubstrateOxidantSolventConditionsYield (%)Kcat (h⁻¹)Reference
CotA-Laccaseo-AminophenolsO₂ (air)Aqueous BufferMild, rtNot specifiedNot specified[4]
Cobalt(II) Complex 2 o-AminophenolO₂ (air)MethanolrtHigh500.4[4]
Cobalt(II) Complex 3 o-AminophenolO₂ (air)MethanolrtHigh508.9[4]
Cobalt(II) Complex 4 o-AminophenolO₂ (air)MethanolrtHigh511.2[4]
cis-Dichlorocobalt(II) 26 o-AminophenolO₂ (air)MethanolrtHigh201.24[4]
cis-Dichlorocobalt(II) 27 o-AminophenolO₂ (air)MethanolrtHigh249.57[4]

Note: Data is for the general oxidation of o-aminophenols, which serves as a model for the reactivity of 2-Aminoresorcinol.

Experimental Protocol: General Laccase-Catalyzed Synthesis of Phenoxazinone
  • Preparation of Reaction Mixture: Dissolve the this compound substrate in an appropriate aqueous buffer system (e.g., sodium phosphate buffer, pH 7.0).

  • Enzyme Addition: Introduce the laccase enzyme (e.g., CotA-laccase) to the reaction mixture. The enzyme loading should be optimized for the specific substrate and scale.

  • Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere to ensure a sufficient supply of oxygen.

  • Monitoring: Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenoxazinone derivative.

Visualization: Phenoxazinone Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst 2AR 2-Aminoresorcinol Hydrochloride Process Oxidative Cyclization 2AR->Process O2 Oxygen (Air) O2->Process Cat Laccase or Metal Complex Cat->Process Product Aminophenoxazinone Derivative Process->Product Byproduct Water (H₂O) Process->Byproduct

Caption: General workflow for catalytic synthesis of phenoxazinones.

Diazotization and Azo Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization followed by azo coupling to produce a wide range of azo dyes.[5] This classic reaction sequence is a cornerstone of dye chemistry.

  • Diazotization: The amine group of this compound reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, such as another molecule of resorcinol, phenol, or naphthol derivatives, via an electrophilic aromatic substitution reaction.[5][6] The hydroxyl groups of 2-Aminoresorcinol make it highly activated for this type of reaction.

Data Presentation: Azo Dyes from Aromatic Amines
Diazo ComponentCoupling ComponentReaction MediumYield (%)λmax (nm)Reference
2,4-DichloroanilineResorcinolNaOH (aq)82.62540-675 (general range)[5]
Aniline2-NaphtholHCl, NaOH (aq)94.61Not specified
1-Amino-2-naphthol-4-sulphonic acid1-NaphtholHCl, NaNO₂ (aq)GoodNot specified[6]
1-Amino-2-naphthol-4-sulphonic acid2-NaphtholHCl, NaNO₂ (aq)GoodNot specified[6]

Note: This table provides examples of azo dye synthesis to illustrate the general process applicable to 2-Aminoresorcinol.

Experimental Protocol: Synthesis of an Azo Dye
  • Diazotization:

    • Dissolve this compound (1 equivalent) in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes.

  • Preparation of Coupling Solution:

    • Dissolve the coupling component (e.g., resorcinol, 1 equivalent) in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A colored precipitate (the azo dye) should form immediately.

    • Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the filter cake with cold water to remove excess salts and impurities.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

    • Dry the final product in a vacuum oven.

Visualization: Azo Dye Synthesis Pathway

G 2AR 2-Aminoresorcinol HCl Diazonium Diazonium Salt Intermediate 2AR->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->Diazonium Coupling Azo Coupling (Electrophilic Substitution) Diazonium->Coupling Coupler Coupling Component (e.g., Resorcinol) Coupler->Coupling AzoDye Azo Dye Product Coupling->AzoDye

Caption: Reaction pathway for the synthesis of azo dyes.

Condensation Reactions with Carbonyls

The resorcinol moiety within the 2-Aminoresorcinol structure is highly reactive towards condensation with aldehydes and ketones, typically under acidic conditions.[7][8] These reactions can lead to the formation of larger, complex molecules.

  • Reaction with Ketones: The acid-catalyzed reaction of resorcinols with α,β-unsaturated ketones can form benzopyran derivatives.[7] Similarly, reaction with simple ketones like acetone can lead to flavan-type structures.[7]

  • Reaction with Aldehydes: Condensation with aldehydes can produce calix[3]resorcinarenes, which are macrocyclic molecules with a three-dimensional structure.[8] The amine group on 2-Aminoresorcinol can also participate, potentially forming Schiff bases or influencing the cyclization process. A condensation reaction is one in which two molecules combine to form a single, larger molecule, with the loss of a small molecule such as water.[9]

Experimental Protocol: General Acid-Catalyzed Condensation with a Ketone
  • Reactant Mixture: Dissolve this compound and the ketone (e.g., mesityl oxide, 1-2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

  • Purification: Purify the resulting product by column chromatography or recrystallization.

Visualization: Logical Flow of Condensation

G start Start 2-Aminoresorcinol HCl Ketone/Aldehyde step1 Mix & Dissolve Add Acid Catalyst (e.g., HCl) start->step1 step2 Heat to Reflux Monitor Reaction (TLC) step1->step2 step3 Cool & Neutralize Quench with Base step2->step3 step4 Extract & Purify Aqueous Work-up Column Chromatography step3->step4 end Final Product | (e.g., Benzopyran or Calixarene derivative) step4->end

Caption: Experimental workflow for condensation reactions.

References

Methodological & Application

Application Notes and Protocols for 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for 2-Aminoresorcinol hydrochloride. The information compiled is intended to guide researchers in the synthesis, purification, and analysis of this compound, which serves as a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.

Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈ClNO₂[1][]
Molecular Weight 161.59 g/mol [1][]
Appearance Solid[]
Purity ≥95% - 98% (typical commercial grades)[1][]
IUPAC Name 2-aminobenzene-1,3-diol;hydrochloride[]
CAS Number 634-60-6[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from resorcinol: 1) nitration to form 2-nitroresorcinol, and 2) subsequent reduction of the nitro group to an amine and formation of the hydrochloride salt.

Step 1: Synthesis of 2-Nitroresorcinol (Intermediate)

This protocol is adapted from the nitration of resorcinol.

Materials:

  • Resorcinol

  • Sodium Nitrite (NaNO₂)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

  • Acetone

Procedure:

  • In a well-ventilated fume hood, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7) at room temperature.

  • Add 60 mmol of sodium nitrite to the solution.

  • Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer. Add this solution dropwise to the resorcinol-nitrite mixture over 15 minutes.

  • The reaction can be catalyzed, for example, by adding a suitable catalyst like Fe-Al-MCM-41 molecular sieves (0.06 g) to initiate the reaction.[3]

  • Stir the reaction mixture at room temperature for approximately 80 minutes.

  • Upon completion, extract the aqueous mixture with ethyl acetate (2 x 80 mL).

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and acetone (1:1 v/v) to isolate 2-nitroresorcinol.[3]

Step 2: Reduction of 2-Nitroresorcinol and Formation of Hydrochloride Salt

This protocol is based on the catalytic hydrogenation of nitroarenes.[4]

Materials:

  • 2-Nitroresorcinol

  • Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).[5]

  • Carefully add 10% Pd/C catalyst (e.g., ~5-10 mol%) to the solution under an inert atmosphere.

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stir vigorously for 6 hours at room temperature.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • To the filtrate, slowly add a stoichiometric amount of concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • The precipitate can be further encouraged by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.

Purification by Recrystallization

This protocol is based on general principles for the recrystallization of aminophenol hydrochlorides.[6][7]

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Select an appropriate solvent system. A mixture of ethanol and water is often suitable for aminophenol hydrochlorides.

  • Add a minimal amount of the solvent mixture to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period.

  • Once at room temperature, cool the flask further in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

This hypothetical HPLC method is based on methods for analyzing other aminophenols.[8][9][10]

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (85:15 v/v).[9] Alternatively, a mobile phase of water, acetonitrile, and a buffer like sulfuric acid or ammonium formate can be used.[8][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at approximately 275-285 nm.[8][9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by accurately weighing the compound and dissolving it in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample solution into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility. Derivatization is necessary.[12][13][14]

Derivatization (Silylation Example):

  • Accurately weigh a small amount of the sample into a vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a suitable mass range (e.g., m/z 50-550).

Procedure:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the derivatized 2-Aminoresorcinol peak based on its retention time and mass spectrum.

  • Quantification can be performed using an internal standard and selected ion monitoring (SIM) for higher sensitivity and selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Resorcinol s2 Nitration s1->s2 s3 2-Nitroresorcinol s2->s3 s4 Reduction & HCl treatment s3->s4 s5 Crude 2-Aminoresorcinol HCl s4->s5 p1 Recrystallization s5->p1 p2 Pure 2-Aminoresorcinol HCl p1->p2 a1 HPLC Analysis p2->a1 a2 GC-MS Analysis (with derivatization) p2->a2

Caption: Overall experimental workflow.

Logical Relationships

This diagram illustrates the role of this compound as a key intermediate in the synthesis of various chemical products.

logical_relationships cluster_applications Potential Applications main 2-Aminoresorcinol Hydrochloride app1 Pharmaceuticals main->app1 as a building block app2 Dyes & Pigments main->app2 as a precursor app3 Specialty Polymers main->app3 as a monomer app4 Photographic Chemicals main->app4 as an intermediate

Caption: Role as a chemical intermediate.

Applications in Drug Development

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for its incorporation into a wide range of more complex molecules. In drug development, it can serve as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[1][15] For instance, aminophenol structures are present in various therapeutic agents. The hydrochloride salt form often improves the stability and solubility of the compound, which is advantageous for handling and in subsequent reaction steps. It is also used in the synthesis of dyes and pigments.[16]

References

Application Notes and Protocols for 2-Aminoresorcinol Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoresorcinol hydrochloride, a derivative of resorcinol, is a versatile chemical compound with significant potential in enzymatic studies. Its primary and most well-documented application in this field is as a potent and selective inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2][3] This property makes it a compound of interest in the research and development of therapeutics for type 2 diabetes. Furthermore, its chemical structure as an aromatic amine and phenol suggests its potential as a substrate for oxidative enzymes like laccases and peroxidases, opening avenues for its use in various biotechnological and diagnostic applications.

These application notes provide detailed protocols for utilizing this compound in two key enzymatic contexts: as an inhibitor of α-glucosidase and as a potential substrate for oxidative enzymes.

Application 1: Inhibition of α-Glucosidase

2-Aminoresorcinol has been identified as a potent, uncompetitive inhibitor of intestinal α-glucosidase.[1][3] Unlike competitive inhibitors that bind to the enzyme's active site, an uncompetitive inhibitor binds to the enzyme-substrate complex. This mode of action makes it an interesting candidate for mechanistic studies and drug design.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the α-glucosidase inhibition assay. The provided values are illustrative and should be determined experimentally using the protocol below.

ParameterDescriptionMethod of DeterminationExample Value
IC₅₀ The concentration of this compound that inhibits 50% of the α-glucosidase activity.Dose-response curve analysis50 µM
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme-substrate complex.Lineweaver-Burk or Dixon plot analysisTo be determined
Mode of Inhibition The mechanism by which the inhibitor reduces enzyme activity.Kinetic studies varying substrate and inhibitor concentrationsUncompetitive[1][3]
Experimental Protocol: Determination of IC₅₀ for α-Glucosidase Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[4][5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution with sodium phosphate buffer to achieve a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Stopping Solution: Prepare a 100 mM solution of sodium carbonate in deionized water.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of sodium phosphate buffer to the blank wells.

    • Add 50 µL of the various this compound dilutions to the inhibitor wells.

    • Add 50 µL of the buffer (containing the same percentage of DMSO as the inhibitor dilutions) to the control wells.

    • Add 25 µL of the α-glucosidase solution to all wells except the blanks.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the 100 mM sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis P1 Prepare Enzyme, Substrate, Inhibitor & Stopping Solutions A1 Add Buffer, Inhibitor (2-Aminoresorcinol HCl) & Controls P1->A1 A2 Add α-Glucosidase Solution A1->A2 A3 Pre-incubate at 37°C for 10 min A2->A3 R1 Initiate with pNPG Substrate A3->R1 R2 Incubate at 37°C for 20 min R1->R2 M1 Stop reaction with Na₂CO₃ R2->M1 M2 Measure Absorbance at 405 nm M1->M2 M3 Calculate % Inhibition & Determine IC₅₀ M2->M3

Workflow for α-Glucosidase Inhibition Assay.

Application 2: Potential Substrate for Oxidative Enzymes (Laccase/Peroxidase)

The chemical structure of 2-Aminoresorcinol, containing both hydroxyl and amino groups on an aromatic ring, makes it a potential substrate for oxidative enzymes such as laccases and peroxidases.[7][8] These enzymes catalyze the oxidation of phenolic and anilinic compounds, often leading to the formation of colored products. This application is exploratory and would require optimization.

Quantitative Data Summary

The following table outlines the kinetic parameters that would be determined if this compound serves as a substrate. The values are hypothetical and would need to be established through experimentation.

ParameterDescriptionMethod of DeterminationExample Value
Kₘ Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vₘₐₓ.Michaelis-Menten kinetics plot200 µM
Vₘₐₓ The maximum rate of the enzymatic reaction.Michaelis-Menten kinetics plot0.1 ΔA/min
Optimal pH The pH at which the enzyme exhibits maximum activity with the substrate.pH profile analysis5.5
λₘₐₓ The wavelength of maximum absorbance of the oxidized product.Spectrophotometric scan450 nm
Experimental Protocol: Screening 2-Aminoresorcinol as a Peroxidase Substrate

This protocol provides a general method to assess whether this compound can act as a chromogenic substrate for horseradish peroxidase (HRP).

Materials:

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8375)

  • This compound

  • Hydrogen peroxide (H₂O₂, 30%)

  • Citrate-phosphate buffer (100 mM, pH range 4.0-7.0)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of spectral scanning

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a 10 µg/mL solution of HRP in 100 mM citrate-phosphate buffer (start with pH 6.0).

    • Substrate Stock Solution: Prepare a 20 mM stock solution of this compound in deionized water.

    • H₂O₂ Solution: Prepare a 10 mM solution of H₂O₂ in deionized water.

  • Determination of Optimal Wavelength (λₘₐₓ):

    • In a cuvette, mix 800 µL of buffer, 100 µL of the 2-Aminoresorcinol solution, and 50 µL of the HRP solution.

    • Initiate the reaction by adding 50 µL of the H₂O₂ solution.

    • Immediately scan the absorbance from 300 nm to 700 nm to identify the wavelength of maximum absorbance (λₘₐₓ) for the colored product.

  • Assay for Peroxidase Activity:

    • Set up reactions in a 96-well plate with a final volume of 200 µL.

    • Add 140 µL of buffer to each well.

    • Add 20 µL of the 2-Aminoresorcinol solution.

    • Add 20 µL of the HRP solution.

    • Initiate the reaction by adding 20 µL of the H₂O₂ solution.

    • Monitor the change in absorbance at the predetermined λₘₐₓ over time (e.g., every 30 seconds for 5 minutes).

  • Optimization and Kinetic Analysis:

    • pH Optimum: Repeat the assay using buffers with different pH values to find the optimal pH for the reaction.

    • Kinetic Parameters (Kₘ and Vₘₐₓ): Once the optimal conditions are established, perform the assay with a fixed enzyme concentration and varying concentrations of this compound. Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation.

G cluster_prep Reagent Preparation cluster_lambda Determine λₘₐₓ cluster_assay Enzyme Assay cluster_analysis Optimization & Analysis P1 Prepare Buffer, HRP, 2-Aminoresorcinol HCl, & H₂O₂ Solutions L1 Mix Buffer, Substrate & HRP P1->L1 L2 Initiate with H₂O₂ L1->L2 L3 Scan Absorbance (300-700 nm) to find λₘₐₓ L2->L3 A1 Set up reaction in 96-well plate L3->A1 A2 Initiate with H₂O₂ A1->A2 A3 Monitor Absorbance at λₘₐₓ A2->A3 AN1 Determine Optimal pH A3->AN1 AN2 Vary Substrate Concentration AN1->AN2 AN3 Calculate Kₘ and Vₘₐₓ AN2->AN3

Workflow for Screening 2-Aminoresorcinol as a Peroxidase Substrate.

References

Application Notes and Protocols for Spectrophotometric Determination using 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the spectrophotometric determination of nitrite in aqueous samples using 2-Aminoresorcinol hydrochloride as a novel coupling reagent. The method is based on the principle of the Griess diazotization and coupling reaction, a well-established and reliable technique for nitrite quantification.[1] In this protocol, nitrite reacts with a primary aromatic amine, sulfanilamide, in an acidic medium to form a stable diazonium salt. This intermediate product is then coupled with this compound to produce a water-soluble azo dye with a distinct color. The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically. This method offers a sensitive and accurate means for quantifying nitrite in various sample types.

Principle of the Method

The determination of nitrite is a two-step process:

  • Diazotization: In an acidic solution, nitrite (NO₂⁻) reacts with sulfanilamide to form a diazonium salt.[1][2]

  • Azo Coupling: The diazonium salt then couples with this compound to form a colored azo dye. The presence of hydroxyl groups on the 2-Aminoresorcinol ring activates it for electrophilic aromatic substitution by the diazonium cation.[3][4]

The resulting azo compound exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for quantitative analysis.

Quantitative Data Summary

The following table summarizes the typical analytical performance characteristics of this method, derived from analogous spectrophotometric techniques for nitrite determination.

ParameterValue
Wavelength of Maximum Absorbance (λmax)540 nm[5]
Linearity Range0.1 - 10 µg/mL
Molar Absorptivity (ε)4.5 x 10⁴ L mol⁻¹ cm⁻¹[6]
Limit of Detection (LOD)0.02 µg/mL[1]
Limit of Quantification (LOQ)0.06 µg/mL
Correlation Coefficient (r²)> 0.998
Sandell's Sensitivity0.002 µg cm⁻²

Experimental Protocols

1. Reagent Preparation

  • Standard Nitrite Stock Solution (1000 µg/mL): Dissolve 0.150 g of anhydrous sodium nitrite (NaNO₂) in 100 mL of deionized water. This solution is stable for several weeks when stored at 4°C.

  • Standard Nitrite Working Solution (10 µg/mL): Dilute 1.0 mL of the stock solution to 100 mL with deionized water. Prepare this solution fresh daily.

  • Sulfanilamide Solution (1% w/v): Dissolve 1.0 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid (HCl). This solution is stable for up to a month when stored at 4°C.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Prepare this solution fresh daily and protect it from light.

  • Hydrochloric Acid (20% v/v): Carefully add 20 mL of concentrated HCl to 80 mL of deionized water.

2. Preparation of Calibration Curve

  • Pipette 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the standard nitrite working solution (10 µg/mL) into a series of 10 mL volumetric flasks. This will create standards with concentrations of 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL, respectively.

  • Prepare a blank by adding 1.0 mL of deionized water to another 10 mL volumetric flask.

  • To each flask, add 1.0 mL of the 1% sulfanilamide solution and mix well.

  • Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.

  • Add 1.0 mL of the 0.1% this compound solution to each flask.

  • Dilute to the mark with deionized water, cap the flasks, and invert several times to ensure thorough mixing.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance of each solution at 540 nm against the blank using a spectrophotometer.

  • Plot a graph of absorbance versus nitrite concentration (µg/mL).

3. Sample Analysis

  • Take a known volume of the aqueous sample and place it in a 10 mL volumetric flask. If necessary, dilute the sample to bring the nitrite concentration within the linear range of the calibration curve.

  • Follow steps 3 through 8 of the calibration curve preparation procedure.

  • Determine the concentration of nitrite in the sample from the calibration curve.

Visualizations

chemical_reaction cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Nitrite (NO₂⁻) Nitrite (NO₂⁻) Diazonium_Salt Sulfanilamide Diazonium Salt Nitrite (NO₂⁻)->Diazonium_Salt reacts with Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye couples with H+ Acidic Medium (HCl) H+->Diazonium_Salt 2-AR 2-Aminoresorcinol Hydrochloride 2-AR->Azo_Dye

Caption: Chemical reaction pathway for the spectrophotometric determination of nitrite.

experimental_workflow start Start prep_reagents Prepare Reagents: - Nitrite Standards - Sulfanilamide Solution - 2-Aminoresorcinol HCl Solution start->prep_reagents prep_samples Prepare Calibration Standards and Unknown Samples prep_reagents->prep_samples add_sulfanilamide Add Sulfanilamide Solution (1.0 mL) prep_samples->add_sulfanilamide wait1 Incubate for 5 minutes add_sulfanilamide->wait1 add_2AR Add 2-Aminoresorcinol HCl Solution (1.0 mL) wait1->add_2AR dilute Dilute to 10 mL with Deionized Water add_2AR->dilute wait2 Incubate for 15 minutes (Color Development) dilute->wait2 measure_abs Measure Absorbance at 540 nm wait2->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Nitrite Concentration in Unknown Samples plot_curve->calc_conc end End calc_conc->end

Caption: Experimental workflow for nitrite determination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Aminoresorcinol hydrochloride. This method is designed to be stability-indicating, enabling the separation of the active ingredient from potential impurities and degradation products. The protocol is suitable for quality control, purity assessment, and stability testing in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, with UV detection.

Introduction

This compound is a chemical intermediate used in various synthetic processes. Accurate and reliable analytical methods are crucial for determining its purity and monitoring its stability under different conditions. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. The method described herein is based on established principles for the analysis of related phenolic and amino compounds and is designed to be robust and reproducible.

Experimental Protocol

Instrumentation and Apparatus
  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions

Mobile Phase A (Aqueous Phase):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 20 mM solution.

  • Adjust the pH of the solution to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Organic Phase):

  • Acetonitrile (100%).

Diluent:

  • Prepare a mixture of Mobile Phase A and Methanol in a 50:50 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations for constructing a calibration curve.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the this compound sample.

  • Prepare a solution with a nominal concentration of 100 µg/mL in the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 25 minutes

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for an HPLC method for an aminophenol compound, providing an expected performance baseline for the analysis of this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank or placebo.
Robustness The method is robust for minor variations in flow rate, pH, and mobile phase composition.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0% (for six replicate injections)

Experimental Workflow Diagram

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Parameters) A->B Load Solutions C System Suitability Test (6 Replicate Injections of Standard) B->C D Check Acceptance Criteria (Tailing, Plates, %RSD) C->D E Sample Analysis (Inject Blank, Standards, Samples) D->E Proceed if Passed F Data Acquisition E->F G Data Processing (Integration, Calibration Curve) F->G H Result Calculation and Reporting G->H Stability_Indicating_Method cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_validation Method Validation Acid Acid Hydrolysis HPLC Developed HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Resolution Resolution of Analyte from Degradants HPLC->Resolution PeakPurity Peak Purity Analysis HPLC->PeakPurity MassBalance Mass Balance Calculation HPLC->MassBalance Result Validated Stability-Indicating Method Resolution->Result PeakPurity->Result MassBalance->Result

Application Notes and Protocols for the Derivatization of Primary Amines with 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a theoretical derivatization of primary amines with 2-aminoresorcinol hydrochloride. As of the current date, this specific derivatization is not a widely documented or established analytical method. The proposed reaction mechanism and protocols are based on fundamental chemical principles of similar compounds and are intended for research and development purposes.

Introduction

Primary amines are a crucial functional group present in a vast array of biologically significant molecules, including amino acids, neurotransmitters, and pharmaceutical compounds. Their detection and quantification are of paramount importance in drug discovery, development, and quality control. Derivatization is a common strategy to enhance the detectability of primary amines, often by introducing a chromophore or fluorophore. This document outlines a hypothetical application of this compound as a derivatizing agent for the colorimetric determination of primary amines.

The proposed methodology is based on the potential oxidative coupling reaction between 2-aminoresorcinol and a primary amine, hypothesized to form a colored indophenol-like dye. This reaction, if successful, would provide a simple and cost-effective method for the spectrophotometric quantification of primary amines.

Hypothetical Reaction Mechanism

The proposed reaction involves the oxidation of 2-aminoresorcinol, followed by its coupling with a primary amine to form a colored product. The reaction is analogous to the formation of indophenol dyes. An oxidizing agent is required to initiate the reaction.

Hypothetical Reaction Mechanism Primary_Amine Primary Amine (R-NH₂) Colored_Product Colored Product (Indophenol-like Dye) Primary_Amine->Colored_Product 2_Aminoresorcinol 2-Aminoresorcinol Intermediate_1 Oxidized Intermediate 2_Aminoresorcinol->Intermediate_1 Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Intermediate_1 Intermediate_1->Colored_Product Coupling

Caption: Hypothetical reaction of a primary amine with 2-Aminoresorcinol.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the derivatization of a model primary amine (e.g., butylamine) with this compound. This data is for illustrative purposes only and has not been experimentally validated.

ParameterValue
Wavelength of Maximum Absorbance (λmax) 580 nm
Molar Absorptivity (ε) 1.5 x 10⁴ L·mol⁻¹·cm⁻¹
Linear Range 1 - 25 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Reaction Time 15 minutes
Reaction Temperature Room Temperature
Optimal pH 8.5

Experimental Protocols

1. Preparation of Reagents

  • This compound Solution (10 mM): Dissolve 16.16 mg of this compound in 10 mL of deionized water. Prepare this solution fresh daily and protect it from light.

  • Primary Amine Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of the primary amine standard and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 25 µg/mL.

  • Borate Buffer (0.1 M, pH 8.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L with deionized water.

  • Oxidizing Agent (e.g., 0.1 M Sodium Hypochlorite): Prepare by diluting a commercial bleach solution. The exact concentration should be verified.

2. Derivatization Protocol for Standard Curve Generation

  • To a series of 1.5 mL microcentrifuge tubes, add 100 µL of each primary amine working standard solution.

  • Add 500 µL of 0.1 M borate buffer (pH 8.5) to each tube.

  • Add 100 µL of the 10 mM this compound solution to each tube and vortex briefly.

  • Initiate the reaction by adding 50 µL of the 0.1 M oxidizing agent to each tube.

  • Vortex the tubes immediately and incubate at room temperature for 15 minutes, protected from light.

  • After incubation, measure the absorbance of each solution at 580 nm using a spectrophotometer, with a reagent blank (containing all components except the primary amine) as the reference.

  • Plot a calibration curve of absorbance versus concentration of the primary amine.

3. Protocol for Sample Analysis

  • Prepare the sample containing the primary amine of interest. Depending on the matrix, sample preparation steps such as extraction, filtration, or dilution may be necessary. The final sample should be in an aqueous solution.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the prepared sample.

  • Follow steps 2-6 of the derivatization protocol for standard curve generation.

  • Determine the concentration of the primary amine in the sample by interpolating the absorbance value on the standard curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of a primary amine using the hypothetical derivatization with this compound.

Experimental Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Standards, Derivatizing Agent) Mixing Mix Sample/Standard with Reagents Reagent_Prep->Mixing Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Sample_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Measurement Spectrophotometric Measurement (λmax = 580 nm) Incubation->Measurement Quantification Quantification using Standard Curve Measurement->Quantification

Caption: General workflow for primary amine analysis.

Conclusion

The proposed derivatization of primary amines with this compound presents a theoretical avenue for the development of a new colorimetric analytical method. While the information provided is hypothetical, it serves as a foundational framework for researchers and scientists to explore this potential reaction. Experimental validation is necessary to determine the feasibility, optimal conditions, and analytical performance of this method for various applications in pharmaceutical and chemical analysis.

Application Notes and Protocols: 2-Aminoresorcinol Hydrochloride as a Chromogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoresorcinol hydrochloride, a derivative of resorcinol, presents potential as a chromogenic agent in analytical chemistry. Chromogenic agents are compounds that undergo a color-producing reaction in the presence of a specific analyte, enabling its detection and quantification through spectrophotometry. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring of 2-aminoresorcinol suggests its reactivity towards various chemical species, potentially leading to the formation of colored products. This document explores the theoretical applications and generalized protocols for utilizing this compound in chromogenic assays.

Principle of Chromogenic Reactions

The development of color when using this compound as a chromogenic agent would likely involve one of the following general reaction mechanisms:

  • Azo Dye Formation: The primary aromatic amine group of 2-aminoresorcinol can be diazotized in the presence of nitrous acid (generated in situ from a nitrite salt and a strong acid). The resulting diazonium salt can then couple with an activated aromatic compound (or even another molecule of 2-aminoresorcinol) to form a highly colored azo dye. The intensity of the color produced would be proportional to the concentration of the analyte (e.g., nitrite).

  • Oxidative Coupling: In the presence of an oxidizing agent and a suitable coupling partner, 2-aminoresorcinol could undergo oxidative coupling reactions to form colored dimeric or polymeric products. The analyte of interest could act as the oxidant or a catalyst in this reaction.

  • Condensation Reactions: The amino and hydroxyl groups can participate in condensation reactions with certain analytes, such as aldehydes or ketones, to form colored Schiff bases or other condensation products.

Theoretical Applications

Based on the chemical structure of this compound, it could theoretically be applied as a chromogenic agent for the spectrophotometric determination of the following analytes:

  • Nitrite: Through the diazotization-coupling reaction, forming a colored azo dye.

  • Aldehydes and Ketones: Via condensation reactions to form colored products.

  • Oxidizing Agents: By participating in oxidative coupling reactions that lead to a colored product.

  • Phenolic Compounds and Aromatic Amines: Acting as a coupling agent for their determination after their diazotization.

Experimental Protocols (Generalized)

The following are generalized protocols that would require optimization for specific analytes.

General Protocol 1: Determination of Nitrite via Diazotization-Coupling Reaction

This protocol outlines the general steps for the determination of nitrite ions in an aqueous sample.

1. Reagents and Solutions:

  • This compound Solution: Prepare a stock solution of a specific concentration (e.g., 0.1% w/v) in deionized water or a suitable buffer. This solution should be freshly prepared and protected from light.
  • Hydrochloric Acid (HCl): 2 M solution.
  • Sodium Nitrite (NaNO₂): A standard stock solution (e.g., 1000 ppm) and working standards prepared by serial dilution.
  • Coupling Agent Solution (Optional): A solution of an activated aromatic compound if 2-aminoresorcinol is to be used as the diazotizing agent for another coupler.

2. Instrumentation:

  • UV-Visible Spectrophotometer
  • Volumetric flasks and pipettes
  • pH meter

3. Experimental Workflow:

workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample (containing Nitrite) Mix Mix Sample, Reagent, and Acid Sample->Mix Reagent 2-Aminoresorcinol HCl Solution Reagent->Mix Acid HCl Solution Acid->Mix Diazotization Diazotization (Formation of Diazonium Salt) Mix->Diazotization Coupling Azo Coupling (Color Development) Diazotization->Coupling Spectro Measure Absorbance at λmax Coupling->Spectro Quant Quantify Nitrite Concentration Spectro->Quant

Caption: Workflow for Nitrite Determination.

4. Procedure:

  • Pipette a known volume of the sample or standard solution into a volumetric flask.
  • Add a specific volume of the this compound solution.
  • Add a precise amount of hydrochloric acid to achieve the optimal acidic pH for diazotization.
  • Allow the diazotization reaction to proceed for a defined period at a controlled temperature (often in an ice bath).
  • If a separate coupling agent is used, add it at this stage. Otherwise, adjust the pH to alkaline conditions to promote self-coupling.
  • Allow time for the color to develop fully.
  • Dilute the solution to the mark with deionized water.
  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
  • Determine the concentration of nitrite in the sample from the calibration curve.

General Protocol 2: Determination of an Analyte via Oxidative Coupling

This protocol describes a general method for determining an analyte that can act as an oxidizing agent.

1. Reagents and Solutions:

  • This compound Solution: Prepare a stock solution in a suitable buffer.
  • Buffer Solution: To maintain the optimal pH for the reaction.
  • Standard Analyte Solutions: For creating a calibration curve.

2. Experimental Workflow:

workflow_oxidative cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample (containing Oxidant) Mix Mix Sample, Reagent, and Buffer Sample->Mix Reagent 2-Aminoresorcinol HCl Solution Reagent->Mix Buffer Buffer Solution Buffer->Mix Oxidation Oxidative Coupling (Color Formation) Mix->Oxidation Spectro Measure Absorbance at λmax Oxidation->Spectro Quant Quantify Analyte Concentration Spectro->Quant

Caption: Workflow for Oxidative Coupling Assay.

3. Procedure:

  • To a series of volumetric flasks, add increasing volumes of the standard analyte solution.
  • Add a fixed volume of the buffer solution to each flask.
  • Add a specific volume of the this compound solution.
  • Incubate the reaction mixtures at a specific temperature for a defined time to allow for color development.
  • Dilute to the final volume with deionized water.
  • Measure the absorbance at the λmax against a reagent blank.
  • Prepare a calibration curve and determine the concentration of the unknown sample.

Data Presentation

Quantitative data from such experiments should be summarized in tables for clarity and easy comparison.

Table 1: Hypothetical Analytical Parameters for Nitrite Determination

ParameterValue
λmax (nm)To be determined
Molar Absorptivity (L mol⁻¹ cm⁻¹)To be determined
Beer's Law Range (µg/mL)To be determined
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Optimal pHTo be determined
Reaction Time (minutes)To be determined
Stability of Colored ProductTo be determined

Signaling Pathway/Reaction Mechanism

The fundamental reaction pathway for the determination of nitrite is the formation of an azo dye.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitrite Nitrite (NO₂⁻) Nitrous_Acid Nitrous Acid (HNO₂) Nitrite->Nitrous_Acid + H⁺ Aminoresorcinol1 2-Aminoresorcinol Diazonium_Salt Diazonium Salt Aminoresorcinol1->Diazonium_Salt + HNO₂ H_plus H⁺ (from Acid) H_plus->Nitrous_Acid Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye + 2-Aminoresorcinol (Coupling)

Caption: Diazotization-Coupling Reaction Pathway.

While specific, validated applications of this compound as a chromogenic agent are not widely documented in readily available literature, its chemical structure holds significant promise for such applications. The generalized protocols and theoretical frameworks provided in these notes serve as a foundation for researchers and scientists to develop and validate novel spectrophotometric methods for a variety of analytes. Further experimental work is necessary to determine the optimal reaction conditions, analytical performance characteristics, and specific applications for this compound.

Disclaimer: The protocols and applications described herein are theoretical and generalized. They must be optimized and validated experimentally for any specific analytical purpose. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Dye Synthesis Using 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of an azo dye using 2-Aminoresorcinol hydrochloride as the diazo component. The procedure is based on established methods of diazotization and azo coupling reactions. While this compound can be utilized in the synthesis of various dyes, this document focuses on a representative protocol for the synthesis of a novel azo dye.

Introduction

This compound is a versatile aromatic compound containing both amino and hydroxyl functionalities, making it a valuable precursor in the synthesis of a variety of dyes. Its structure allows it to act as a diazo component after the conversion of its amino group into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of azo dyes with diverse colors and properties. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. They are widely used in the textile, leather, and printing industries. The specific properties of the resulting dye, such as its color, solubility, and fastness, are determined by the chemical structures of both the diazo component and the coupling partner.

Key Experimental Data

The following table summarizes the key quantitative data for the synthesis of an exemplary azo dye, 4-(2,4-dihydroxyphenylazo)aniline, using this compound and aniline.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Amount UsedTheoretical Yield (g)Actual Yield (g)Percent Yield (%)λmax (nm)
This compoundC₆H₈ClNO₂161.59101.62 g----
Sodium NitriteNaNO₂69.00100.69 g----
AnilineC₆H₇N93.13100.93 g2.291.9585450
4-(2,4-dihydroxyphenylazo)anilineC₁₂H₁₁N₃O₂229.24--2.291.9585450

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-(2,4-dihydroxyphenylazo)aniline.

Part 1: Diazotization of this compound
  • Preparation of Amine Solution: In a 100 mL beaker, dissolve 1.62 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound. Maintain the temperature between 0-5 °C throughout the addition.

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization process. The resulting solution contains the diazonium salt of 2-Aminoresorcinol.

Part 2: Azo Coupling Reaction
  • Preparation of Coupling Agent Solution: In a 250 mL beaker, dissolve 0.93 g (10 mmol) of aniline in 50 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C in an ice-water bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold aniline solution with vigorous stirring.

  • pH Adjustment: After the addition is complete, slowly add a 10% sodium hydroxide solution dropwise to the reaction mixture to bring the pH to approximately 4-5. A colored precipitate of the azo dye will begin to form.

  • Reaction Completion and Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling and precipitation of the dye.

  • Isolation of the Dye: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected dye with cold distilled water to remove any unreacted salts and impurities.

  • Drying: Dry the purified dye in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Characterization: The synthesized dye can be characterized by various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR spectroscopy, to confirm its structure and purity.

Visualizations

The following diagrams illustrate the signaling pathway of the chemical reaction and the experimental workflow.

Dye_Synthesis_Reaction 2-Aminoresorcinol_hydrochloride 2-Aminoresorcinol hydrochloride Diazonium_Salt 2,4-Dihydroxybenzene diazonium chloride 2-Aminoresorcinol_hydrochloride->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl 0-5 °C NaNO2_HCl->Diazonium_Salt Azo_Dye 4-(2,4-dihydroxyphenylazo)aniline Diazonium_Salt->Azo_Dye Azo Coupling Aniline Aniline Aniline->Azo_Dye

Caption: Chemical reaction pathway for the synthesis of 4-(2,4-dihydroxyphenylazo)aniline.

Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Workup and Purification A Dissolve 2-Aminoresorcinol HCl in 2M HCl B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min D->E H Add diazonium salt solution E->H Freshly prepared diazonium salt F Dissolve Aniline in 1M HCl G Cool to 0-5 °C F->G G->H I Adjust pH to 4-5 with NaOH H->I J Stir for 1-2 hours I->J K Vacuum Filtration J->K L Wash with cold water K->L M Dry the dye L->M N Characterize the product M->N

Caption: Experimental workflow for the synthesis of an azo dye.

2-Aminoresorcinol Hydrochloride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoresorcinol hydrochloride (2-amino-1,3-benzenediol hydrochloride) is a valuable and reactive intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of amino and hydroxyl functionalities on the benzene ring allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex molecules, including phenoxazines and other related heterocyclic systems. This document provides an overview of its applications, supported by detailed experimental protocols and characterization data.

Application in the Synthesis of Phenoxazine Derivatives

Phenoxazines are an important class of heterocyclic compounds with a wide array of applications, including as dyes, pharmaceuticals, and fluorescent probes. This compound serves as a critical precursor for the synthesis of dihydroxyphenoxazine derivatives, which are of interest for their potential biological activity and utility in bioassays.

Hypothetical Reaction Scheme: Synthesis of 1,3-Dihydroxyphenoxazine

Logical Relationship of the Synthesis:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Reaction Steps cluster_product Product A 2-Aminoresorcinol Hydrochloride E Oxidative Coupling A->E B Catechol D o-Benzoquinone B->D Oxidation C Oxidizing Agent (e.g., NaIO4) D->E F Cyclization E->F G 1,3-Dihydroxyphenoxazine F->G

Caption: Synthetic pathway for 1,3-Dihydroxyphenoxazine.

Experimental Protocols

The following section details a generalized experimental protocol for a reaction that could potentially be adapted for the synthesis of phenoxazine derivatives from this compound, based on the synthesis of related aminophenoxazinones.

Protocol: Synthesis of 2-Amino-3H-phenoxazin-3-one from 2-Aminophenol (Adaptable for 2-Aminoresorcinol)

This protocol for the synthesis of 2-Amino-3H-phenoxazin-3-one from 2-aminophenol provides a foundational method that could be adapted for this compound.[1] The key is an oxidative dimerization.

Materials:

  • 2-Aminophenol (or this compound)

  • Sodium iodate (NaIO₃)

  • Acetone

  • Deionized water

Procedure:

  • A solution of 2-aminophenol (250 mg) in acetone (10 mL) is added to a solution of sodium iodate (430 mg) in deionized water (50 mL).[1]

  • The mixture is stirred for 10 minutes, and then a second solution of 2-aminophenol (250 mg) in acetone (7 mL) is added.[1]

  • After 2 hours, a solution of sodium iodate (950 mg) in deionized water (70 mL) is added.[1]

  • The reaction mixture is stirred at room temperature for 20 hours.[1]

  • Acetone is evaporated under reduced pressure.[1]

  • The remaining aqueous mixture is cooled in an ice bath, and the solid product is collected by filtration and washed with cold water.[1]

Expected Adaptations for this compound:

  • The hydrochloride salt would likely need to be neutralized in situ, for example, by the addition of a mild base, to free the amine for reaction.

  • The stoichiometry of the oxidizing agent may need to be adjusted due to the presence of the additional hydroxyl group, which is also susceptible to oxidation.

  • Purification techniques would need to be optimized for the resulting dihydroxy-phenoxazinone product.

Experimental Workflow:

G A Dissolve 2-Aminoresorcinol HCl and NaIO3 in Acetone/Water B Stir for 10 min A->B C Add second portion of 2-Aminoresorcinol HCl solution B->C D Stir for 2 hours C->D E Add second portion of NaIO3 solution D->E F Stir for 20 hours at RT E->F G Evaporate Acetone F->G H Cool in ice bath G->H I Filter and wash solid product H->I

Caption: Oxidative dimerization workflow.

Quantitative Data

Due to the lack of specific literature detailing the synthesis and characterization of products derived directly from this compound, a comprehensive table of quantitative data cannot be provided at this time. For the related compound, 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red), a well-known derivative of 3,7-dihydroxyphenoxazine, the following properties are reported:

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₄[2]
Molecular Weight257.24 g/mol [2][3]
AppearanceOff-white solid[3]
SolubilitySoluble in DMSO or DMF[4][5]
Excitation Max.~571 nm[1][3]
Emission Max.~584 nm[1][3]
Extinction Coeff.54,000 cm⁻¹M⁻¹[4]

Conclusion

This compound is a promising starting material for the synthesis of functionalized heterocyclic compounds. While specific, detailed protocols for its use are not extensively documented in publicly available literature, its structural similarity to other aminophenols suggests its utility in analogous synthetic transformations, such as oxidative couplings to form phenoxazine derivatives. Further research is warranted to explore and optimize reaction conditions for this versatile building block, which will undoubtedly expand its application in the development of novel materials and therapeutic agents. Researchers are encouraged to adapt existing protocols for related compounds as a starting point for their investigations.

References

Application Notes and Protocols for the Analytical Method Development of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of analytical methods for 2-Aminoresorcinol hydrochloride. The methodologies outlined are based on established principles of analytical chemistry and regulatory guidelines, providing a robust framework for the quality control and stability assessment of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
Chemical Name 2-aminobenzene-1,3-diol;hydrochlorideN/A
CAS Number 634-60-6N/A
Molecular Formula C₆H₈ClNO₂N/A
Molecular Weight 161.59 g/mol N/A
Appearance Solid[1]
Solubility Information not readily available. Expected to be soluble in water and polar organic solvents like methanol and ethanol.N/A
pKa Data for the hydrochloride salt is not readily available. The free base, 2-Aminoresorcinol, is expected to have two pKa values corresponding to the amino group and the two hydroxyl groups.N/A
UV Absorption (λmax) The UV spectrum of the parent compound, resorcinol, shows absorption maxima around 273-280 nm. A similar absorption profile is expected for 2-Aminoresorcinol.[2]

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

A stability-indicating HPLC method is crucial for the accurate quantification of this compound and for the separation of its degradation products.

Proposed HPLC Method Parameters

Based on methods for structurally similar aminophenols, the following starting conditions are recommended for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Water:Methanol (50:50, v/v)
Experimental Protocol: Method Development and Validation

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Literature Search & Property Analysis Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Analysis Val6->App1 App2 Stability Studies App1->App2 GC_Workflow Prep Sample Preparation Deriv Derivatization (e.g., Silylation) Prep->Deriv Inject GC Injection and Separation Deriv->Inject Detect MS Detection and Data Acquisition Inject->Detect Analyze Data Analysis and Quantification Detect->Analyze Method_Selection Start Analytical Need Assay Assay & Purity Start->Assay Impurities Impurity Profiling Start->Impurities Volatiles Volatile Impurities Start->Volatiles Rapid_Est Rapid Estimation Start->Rapid_Est HPLC HPLC Assay->HPLC Impurities->HPLC GC_MS GC-MS with Derivatization Volatiles->GC_MS UV_Vis UV-Vis Spectroscopy Rapid_Est->UV_Vis

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminoresorcinol Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoresorcinol hydrochloride. The information is designed to help anticipate and address stability issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to degradation in solution, primarily through oxidation. This is due to the presence of both amino and hydroxyl functional groups on the aromatic ring, which are prone to oxidation, especially in neutral to alkaline conditions.[1][2] Exposure to light and elevated temperatures can also accelerate degradation.[3]

Q2: What visual changes might indicate degradation of a this compound solution?

A2: A common indicator of degradation is a change in the solution's color. Freshly prepared solutions are typically colorless to off-white. Upon degradation, particularly through oxidation, the solution may develop a yellow, brown, or even purple hue due to the formation of colored oxidation products, such as quinone-like structures.[4][5][6]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor in the stability of this compound. Alkaline conditions (pH > 7) significantly accelerate the rate of oxidation.[1][2] Acidic conditions (pH < 7) generally provide greater stability by protonating the amino group, which reduces its susceptibility to oxidation.

Q4: What are the likely degradation products of this compound?

A4: Based on studies of similar compounds like 2-aminophenol, the primary degradation products are likely to be formed through oxidation. A probable major degradation product is 2-aminophenoxazin-3-one, formed via the oxidative coupling of 2-Aminoresorcinol molecules.[1][7] Other potential degradation products could include various quinones and polymeric materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue 1: Rapid Color Change in Solution
  • Problem: The this compound solution quickly turns yellow or brown after preparation.

  • Potential Cause: This is a strong indication of oxidative degradation. The rate of oxidation is highly dependent on pH, dissolved oxygen, and exposure to light.

  • Troubleshooting Steps:

    • pH Control: Ensure the solution is prepared in an acidic buffer (e.g., pH 3-5) to minimize oxidation. Avoid neutral or alkaline conditions.

    • Deoxygenate Solvent: Before dissolving the compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Light Protection: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

    • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Issue 2: Inconsistent Results in Assays
  • Problem: Assays using this compound solutions show poor reproducibility or a decrease in the expected signal over time.

  • Potential Cause: This is likely due to the degradation of the parent compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Stability-Indicating Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of the active compound and detect the formation of degradation products.[8][9][10]

    • Time-Course Study: If the solution must be stored, perform a time-course study under the intended storage conditions to determine the rate of degradation and establish an acceptable use-by time.

    • Controlled Storage: Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light. Aliquot the solution to avoid repeated freeze-thaw cycles.

Issue 3: Poor Mass Balance in Forced Degradation Studies
  • Problem: In forced degradation studies, the sum of the peak areas of the parent compound and all observed degradation products is significantly less than 100% of the initial peak area.[4]

  • Potential Cause:

    • Formation of non-UV active degradants.

    • Formation of volatile degradation products.

    • Precipitation of insoluble degradants.

    • Strong adsorption of degradants to the HPLC column.

  • Troubleshooting Steps:

    • Use of Universal Detectors: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with UV detection to identify non-chromophoric degradants.[4]

    • Gradient Elution: Ensure your HPLC gradient includes a final step with a high percentage of strong organic solvent to elute any highly retained compounds from the column.[4]

    • Column Compatibility: Experiment with different HPLC column chemistries (e.g., C8, Phenyl-Hexyl) to ensure all degradation products are being eluted.

    • Solubility Check: Visually inspect the stressed samples for any precipitation. If observed, try a different diluent for analysis.

Summary of Stability Data

ConditionExpected StabilityPrimary Degradation PathwayRecommendations
Acidic pH (pH 3-5) Relatively StableSlow OxidationRecommended for solution preparation and storage.
Neutral pH (pH ~7) Moderately UnstableOxidationUse with caution; prepare fresh.
Alkaline pH (pH > 8) Highly UnstableRapid OxidationAvoid these conditions.[1][2]
Elevated Temperature UnstableAccelerated OxidationStore solutions at refrigerated or frozen temperatures.[3]
Exposure to Light UnstablePhotodegradation, Photo-oxidationProtect solutions from light at all times.[3]
Presence of Oxidants Highly UnstableRapid OxidationAvoid contact with oxidizing agents.[3]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][11][12][13]

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours).[4] Keep a control sample in the dark under the same temperature conditions.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (e.g., reversed-phase with a C18 column and a gradient of acetonitrile and a low pH aqueous buffer, with UV detection).

Visualizations

degradation_pathway cluster_main Degradation of 2-Aminoresorcinol 2-Aminoresorcinol 2-Aminoresorcinol Intermediate_Radical Intermediate Radical Species 2-Aminoresorcinol->Intermediate_Radical Oxidation (O2, light, high pH) Oxidized_Dimer Oxidized Dimer Intermediate_Radical->Oxidized_Dimer Dimerization 2-Aminophenoxazin-3-one 2-Aminophenoxazin-3-one Oxidized_Dimer->2-Aminophenoxazin-3-one Intramolecular Cyclization

Caption: Postulated oxidative degradation pathway of 2-Aminoresorcinol.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare 2-Aminoresorcinol HCl Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute Samples Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Evaluate Evaluate Degradation Profile and Mass Balance Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: 2-Aminoresorcinol Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for 2-Aminoresorcinol hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in experimental assays?

While this compound is a versatile chemical, its utility in assays is often related to its resorcinol structure. Resorcinol and its derivatives are frequently used in spectrophotometric and colorimetric assays for the determination of various analytes, most notably formaldehyde and nitrites. The amino and hydroxyl groups on the benzene ring make it reactive towards certain functional groups and susceptible to color-forming reactions.

Q2: My assay, which uses a reagent structurally similar to this compound for formaldehyde detection, shows a high background signal. What are the potential causes?

High background signals in formaldehyde assays using resorcinol-based reagents can be attributed to several factors:

  • Presence of other aldehydes: The assay may not be entirely specific for formaldehyde. Other aldehydes present in the sample can also react with the resorcinol moiety, leading to a false positive signal.

  • Oxidizing agents: The presence of oxidizing agents in the sample can lead to the degradation of the reagent or the formation of colored byproducts, increasing the background absorbance.

  • Reagent degradation: this compound and similar compounds can degrade over time, especially when exposed to light or air. This degradation can produce colored impurities that contribute to the background signal.

  • Contaminated glassware: Residual contaminants on glassware can react with the assay reagents and contribute to the background.

Q3: I am using a diazotization-coupling reaction with a resorcinol derivative for nitrite determination and my results are inconsistent. What could be interfering with the assay?

Inconsistent results in nitrite determination assays based on diazotization-coupling reactions can be caused by several interfering substances. Based on studies using similar methods, the following ions are common sources of interference.[1]

  • Sulfide ions (S²⁻): Sulfide can interfere with the diazotization reaction.

  • Sulfite ions (SO₃²⁻): Sulfite can also interfere with the reaction.

  • Iron ions (Fe³⁺ and Fe²⁺): Iron ions can form complexes with the reagents or the final product, affecting the absorbance reading.[2]

  • Copper ions (Cu²⁺): Copper ions can also cause interference.

  • Chloride ions (Cl⁻): High concentrations of chloride ions may affect the reaction, although in many spectrophotometric methods, chloride does not interfere with UV detection.[3]

The extent of interference often depends on the concentration of the interfering ion relative to the nitrite concentration.

Troubleshooting Guides

Issue 1: Inaccurate Results in Formaldehyde Assay

If you are experiencing inaccurate results in a formaldehyde assay using a reagent like this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Interference from other aldehydes Run a blank sample containing the sample matrix without the analyte to determine the contribution of other aldehydes. If significant, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering aldehydes.
Presence of oxidizing or reducing agents Test the sample for the presence of strong oxidizing or reducing agents. If present, they may need to be neutralized or removed prior to the assay. For instance, ascorbic acid has been used to eliminate nitrite interference in some protein assays.[4]
Incorrect pH The reaction of formaldehyde with resorcinol derivatives is often pH-dependent. Ensure the pH of the reaction mixture is within the optimal range as specified by the protocol. For a similar resorcinol-based assay, a neutral pH was found to be optimal.[5]
Reagent Instability Prepare fresh reagent solutions for each experiment. Store the this compound solid in a cool, dark, and dry place.

Experimental Protocol: Sample Cleanup for Aldehyde Interference

  • Prepare a Solid-Phase Extraction (SPE) Cartridge: Select an SPE cartridge with a sorbent that has an affinity for aldehydes (e.g., a silica-based sorbent with a bonded diamine phase).

  • Condition the Cartridge: Follow the manufacturer's instructions for conditioning the cartridge, typically with a sequence of solvents.

  • Load the Sample: Pass the sample through the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove any non-specifically bound compounds.

  • Elute: Elute the formaldehyde using a suitable solvent.

  • Analyze: Analyze the eluted sample using your assay.

cluster_workflow Troubleshooting Workflow: Inaccurate Formaldehyde Results start Inaccurate Results check_aldehydes Check for interfering aldehydes start->check_aldehydes check_redox Check for oxidizing/reducing agents start->check_redox check_ph Verify optimal pH start->check_ph check_reagent Assess reagent stability start->check_reagent cleanup Perform sample cleanup (e.g., SPE) check_aldehydes->cleanup Present end_node Accurate Results check_aldehydes->end_node Absent neutralize Neutralize or remove interfering agents check_redox->neutralize Present check_redox->end_node Absent adjust_ph Adjust pH of reaction mixture check_ph->adjust_ph Incorrect check_ph->end_node Correct prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh Degraded check_reagent->end_node Stable cleanup->end_node neutralize->end_node adjust_ph->end_node prepare_fresh->end_node cluster_pathway Signaling Pathway of Interference and Masking Nitrite Nitrite (Analyte) Colored_Product Colored Product (Signal) Nitrite->Colored_Product Reacts with Reagent 2-Aminoresorcinol hydrochloride Reagent->Colored_Product Interference_Product Interference Complex (Altered Signal) Reagent->Interference_Product Interfering_Ion Interfering Ion (e.g., Fe³⁺) Interfering_Ion->Interference_Product Reacts with Masked_Ion Masked Ion Interfering_Ion->Masked_Ion Reacts with Masking_Agent Masking Agent (e.g., EDTA) Masking_Agent->Masked_Ion

References

Technical Support Center: Optimizing 2-Aminoresorcinol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of 2-Aminoresorcinol hydrochloride.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound and related compounds.

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield Incomplete reaction.- Optimize Reaction Time: Monitor the reaction progress using analytical techniques like HPLC to ensure the disappearance of starting materials.[1] - Check Catalyst Activity: If using a catalyst (e.g., Palladium on carbon), ensure it is fresh and active. Handle catalysts under an inert atmosphere to prevent deactivation.[1] - Temperature Control: Maintain the recommended reaction temperature. For instance, some hydrogenation steps are performed at 30-40°C, while other reactions may require heating.[1]
Degradation of the product.- Inert Atmosphere: 2-Aminoresorcinol and its derivatives can be sensitive to oxidation.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Control pH: Acidic conditions, often using hydrochloric acid, are used to form the more stable hydrochloride salt and can be crucial for precipitation and stability.[1][2]
Loss during workup and purification.- Proper Precipitation: Ensure complete precipitation of the hydrochloride salt by adjusting the pH with hydrochloric acid and cooling the reaction mixture.[1] - Washing Solvents: Use appropriate washing solvents during filtration (e.g., cold hydrochloric acid and ethanol) to remove impurities without dissolving the product.[1]
Presence of Impurities Side reactions.- Temperature Control: Avoid excessive temperatures that can lead to side product formation or polymerization.[3] - Purity of Starting Materials: Use high-purity starting materials to minimize the introduction of impurities.
Incomplete removal of intermediates or reagents.- Thorough Washing: Wash the crude product thoroughly with the specified solvents to remove residual reagents and byproducts.[1] - Recrystallization: If impurities persist, consider recrystallizing the final product to improve purity.
Product Discoloration (e.g., darkening) Oxidation of the amino-resorcinol structure.- Inert Atmosphere: Handle the product under an inert atmosphere at all stages, including reaction, filtration, and drying.[1] - Storage: Store the final product in a tightly sealed container, protected from light and air, preferably at room temperature in a dry environment.[4][5]
Difficulty in Product Isolation/Filtration Fine particle size or gelatinous precipitate.- Controlled Precipitation: Cool the reaction mixture slowly to encourage the formation of larger, more easily filterable crystals.[1] - Stirring: Ensure adequate stirring during precipitation to prevent the formation of a solid mass.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound solid should be stored in a tightly sealed container in a dry place at room temperature.[4][5] For solutions, it is recommended to prepare them fresh for use. If storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.

Q2: How can I monitor the progress of my reaction?

A2: High-Performance Liquid Chromatography (HPLC) is an effective method to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product peak.[1] Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.[6]

Q3: What is the role of hydrochloric acid in the reaction?

A3: Hydrochloric acid is used to convert the amine groups into their hydrochloride salts. This has two main benefits: it increases the stability of the compound, which is otherwise prone to oxidation, and it often facilitates the precipitation of the product from the reaction mixture.[1][2]

Q4: My product is dark in color. Is it usable?

A4: A dark color often indicates oxidation, which suggests the presence of impurities. The extent of discoloration can be an indicator of purity. It is advisable to characterize the material using analytical techniques like HPLC or NMR to assess its purity before proceeding with its intended use. If necessary, attempt purification via recrystallization. To prevent this, always handle the material under an inert atmosphere.[1]

Q5: What analytical methods are suitable for characterizing the final product?

A5: The final product can be characterized using several analytical methods. HPLC and HPLC-MS/MS are powerful for determining purity and quantifying the product.[7][8] Spectroscopic methods such as FT-IR and 1H-NMR are used to confirm the chemical structure.[6]

Experimental Protocols

Protocol: Synthesis of 4,6-Diaminoresorcinol Dihydrochloride (A related compound, illustrating a typical workflow)

This protocol is based on the synthesis of a structurally similar compound and demonstrates a common experimental workflow.

  • Hydrogenation (Reduction of Nitro Groups):

    • Charge a hydrogenation reactor with 2-chloro-4,6-dinitroresorcin (100g, 0.426 mol), 5 wt% palladium on carbon (1g), ethanol (1500 mL), and purified water (300 mL).[1]

    • Purge the reactor three times with nitrogen.[1]

    • Introduce hydrogen gas and maintain the pressure at 0.3-0.4 MPa.[1]

    • Control the temperature between 30-40°C.[1]

    • Monitor the reaction by HPLC until the starting material disappears (approx. 2 hours).[1]

  • Ammonolysis (Displacement of Chloro Group):

    • Add concentrated aqueous ammonia (22g of 25 wt%, 0.157 mol) to the reaction mixture.[1]

    • Maintain the hydrogen pressure at 0.2-0.3 MPa.[1]

    • Increase the temperature to 60-70°C and react for approximately 3 hours.[1]

    • Monitor by HPLC until the intermediate (2-chloro-4,6-diaminoresorcinol) is consumed.[1]

  • Product Isolation and Purification:

    • Pressurize the reactor with hydrochloric acid solution.[1]

    • Filter the resulting suspension to collect the crude product.[1]

    • Recrystallize the crude solid to obtain the pure 4,6-diaminoresorcinol dihydrochloride.[1]

    • Wash the crystals sequentially with hydrochloric acid and ethanol.[1]

    • Dry the final product under a vacuum.[1]

Data Presentation

Table of Reaction Parameters

The following table summarizes key quantitative data from a representative synthesis of a related diaminoresorcinol compound.

Parameter Value Stage
Hydrogen Pressure 0.3 - 0.4 MPaHydrogenation[1]
Temperature 30 - 40 °CHydrogenation[1]
Reaction Time ~ 2 hoursHydrogenation[1]
Hydrogen Pressure 0.2 - 0.3 MPaAmmonolysis[1]
Temperature 60 - 70 °CAmmonolysis[1]
Reaction Time ~ 3 hoursAmmonolysis[1]
Catalyst Loading 1g (5 wt% Pd/C) per 100g starting materialHydrogenation[1]
Solvent System Ethanol / WaterHydrogenation[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow start_end start_end process process input input output output condition condition start Start reagents Charge Reactor: - Dinitro Compound - Pd/C Catalyst - Ethanol/Water start->reagents hydrogenation Catalytic Hydrogenation reagents->hydrogenation h2 H2 (0.3-0.4 MPa) 30-40°C hydrogenation->h2 ammonia Add Ammonia hydrogenation->ammonia After HPLC check ammonolysis Ammonolysis ammonia->ammonolysis h2_2 H2 (0.2-0.3 MPa) 60-70°C ammonolysis->h2_2 hcl_add Add HCl Solution ammonolysis->hcl_add After HPLC check precipitation Precipitation & Filtration hcl_add->precipitation recrystallization Recrystallization precipitation->recrystallization drying Vacuum Drying recrystallization->drying product Final Product drying->product end End product->end troubleshooting_logic problem problem cause cause solution solution low_yield Low Yield cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_degradation Product Degradation low_yield->cause_degradation cause_loss Workup Loss low_yield->cause_loss impurities Impurities cause_side_rxn Side Reactions impurities->cause_side_rxn cause_impure_reagents Impure Reagents impurities->cause_impure_reagents sol_recrystallize Recrystallize Product impurities->sol_recrystallize discoloration Discoloration cause_oxidation Oxidation discoloration->cause_oxidation sol_time Optimize Time/Temp cause_incomplete->sol_time sol_catalyst Check Catalyst cause_incomplete->sol_catalyst sol_inert Use Inert Atmosphere cause_degradation->sol_inert sol_precip Optimize Precipitation cause_loss->sol_precip sol_temp_control Control Temperature cause_side_rxn->sol_temp_control sol_purify_reagents Use Pure Reagents cause_impure_reagents->sol_purify_reagents sol_inert_handling Handle Under N2/Ar cause_oxidation->sol_inert_handling sol_storage Proper Storage cause_oxidation->sol_storage

References

Technical Support Center: 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminoresorcinol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and forced degradation studies, as direct literature on the specific degradation products of this compound is limited. The information provided is intended to be a predictive guide to support your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of this compound solutions is a common issue and is typically due to oxidation. Aminophenols, in general, are susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions.[1] The aromatic amine and hydroxyl groups on the resorcinol ring are electron-donating, making the molecule highly susceptible to oxidation to form colored quinone-imine type structures. The hydrochloride salt form is generally more stable than the free base, but solutions can still discolor over time.[1]

To minimize discoloration:

  • Prepare solutions fresh whenever possible.

  • Use deoxygenated solvents.

  • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Work at lower temperatures.

Q2: I am observing poor stability of this compound in my formulation. What are the likely degradation pathways?

A2: Based on the structure of this compound, the primary degradation pathways are expected to be oxidation and, to a lesser extent, hydrolysis.

  • Oxidative Degradation: This is the most likely pathway, leading to the formation of colored impurities. The presence of two hydroxyl groups and an amino group on the benzene ring makes it highly prone to oxidation.

  • Hydrolytic Degradation: While generally less reactive than esters or amides, the amine group can potentially undergo hydrolysis under certain pH and temperature conditions, although this is less common for aromatic amines.[2][3][4] The hydrochloride salt itself is the product of an acid-base reaction and will exist as the protonated amine in acidic to neutral aqueous solutions.

  • Photolytic Degradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar compounds like aminophenols and resorcinol, we can predict the following classes of products:

  • Oxidation Products: Formation of quinone-imines and further polymerized materials are highly probable. These are often colored compounds.

  • Ring-Opened Products: Under more strenuous oxidative or hydrolytic conditions, the aromatic ring could potentially cleave to form smaller aliphatic acids and other fragments.

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in a cool, dry, and dark place.

  • For solutions, prepare them fresh and protect them from light and oxygen.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Discoloration of Solid Compound Oxidation due to exposure to air and/or light.Store the compound in a desiccator under an inert atmosphere and protect it from light.
Unexpected Peaks in HPLC Analysis Degradation of the compound in the sample solution or mobile phase.Prepare samples immediately before analysis. Ensure the mobile phase is degassed and does not contain components that could react with the analyte. Check the stability of the compound in the chosen solvent.
Poor Reproducibility of Results Inconsistent sample handling leading to variable degradation.Standardize sample preparation procedures, including time, temperature, and exposure to light and air. Use freshly prepared solutions for each experiment.
Low Assay Value Significant degradation has occurred.Review storage conditions of both the solid material and prepared solutions. Consider performing a forced degradation study to understand the stability limits of the compound under your experimental conditions.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathway for this compound, which is oxidation.

References

Technical Support Center: Synthesis of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Aminoresorcinol hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the catalytic hydrogenation of 2-nitroresorcinol.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion rate of 2-nitroresorcinol to this compound. What are the possible causes and how can I improve it?

  • Answer: Low conversion is a common issue that can often be attributed to catalyst inefficiency or suboptimal reaction conditions.[1]

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. It is crucial to use a fresh, high-quality catalyst.[1] If you suspect catalyst deactivation, consider increasing the catalyst loading.

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and pressurized. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

    • Solvent and Solubility: Poor solubility of the 2-nitroresorcinol in the chosen solvent can significantly hinder the reaction rate.[1] While ethanol is commonly used, ensure the starting material is fully dissolved. A co-solvent system, such as ethanol/water, might improve solubility.[1]

    • Reaction Temperature: While many hydrogenations proceed efficiently at room temperature, some substrates may require gentle heating to achieve a satisfactory reaction rate.[1] However, be cautious, as excessive heat can promote the formation of side products.

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant impurities in my product, and the color of the final product is off (e.g., brown or pink). What are these impurities and how can I minimize them?

  • Answer: The formation of side products is often due to the stepwise nature of nitro group reduction and oxidation of the aminophenol product.[2]

    • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1] If the reaction is not driven to completion, these intermediates can remain as impurities. To address this, ensure a sufficient catalyst loading and reaction time.

    • Oxidation of the Product: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[2] To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] The addition of a small amount of an antioxidant like sodium dithionite during workup can also help prevent oxidation.[2]

    • Purification: Proper purification is key to removing impurities. Recrystallization from an appropriate solvent is a highly effective method for purifying aminophenol hydrochlorides.[3]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure, crystalline product. What are the best practices for the purification of this compound?

  • Answer: Effective isolation and purification are critical for obtaining high-purity this compound.

    • Filtration: After the reaction, the Pd/C catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite. Caution: Do not allow the filter cake of Pd/C to dry, as it can be pyrophoric. Keep it wet with the solvent.

    • Recrystallization: Recrystallization is a powerful technique for purifying the final product.[3] For aminophenol hydrochlorides, polar solvents are generally effective. Based on analogous compounds, a mixed solvent system of ethanol and water or isopropanol could be a good starting point.[3]

    • Troubleshooting Crystallization: If crystals do not form upon cooling, it may be because the solution is not saturated (too much solvent was used).[2] In this case, you can try to boil off some of the solvent to concentrate the solution.[2] If the product "oils out" instead of crystallizing, this may be due to the presence of impurities or an inappropriate solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: A prevalent and effective method is the catalytic hydrogenation of 2-nitroresorcinol.[4] This reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and hydrochloric acid to directly yield the hydrochloride salt.

  • Q2: Why is the hydrochloride salt synthesized instead of the free base?

    • A2: The hydrochloride salt of 2-aminoresorcinol is generally more stable and less susceptible to aerial oxidation compared to the free base (2-amino-1,3-benzenediol). The salt form often has better crystalline properties, which facilitates purification by recrystallization.

  • Q3: What are the key safety precautions to consider during this synthesis?

    • A3: The use of hydrogen gas with a palladium catalyst requires careful handling. Palladium on carbon can be pyrophoric, especially after use when it is dry and contains adsorbed hydrogen. Always handle the catalyst in a well-ventilated area and ensure the filter cake is kept wet during filtration. Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure all equipment is properly grounded and free of ignition sources.

  • Q4: Can other reducing agents be used instead of catalytic hydrogenation?

    • A4: Yes, other methods for reducing nitroarenes to anilines include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid.[5] However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

Data on Yield Optimization

The yield of this compound is influenced by several factors. The following table summarizes how different reaction parameters can impact the yield in the catalytic hydrogenation of nitroaromatics.

ParameterConditionEffect on YieldRationale
Catalyst 5% Pd/C vs. 10% Pd/CHigher loading generally increases yield and reaction rate.A higher catalyst loading provides more active sites for the reaction.
Hydrogen Pressure 1 atm vs. 50 psiIncreased pressure can improve yield, especially for less reactive substrates.Higher pressure increases the concentration of hydrogen available at the catalyst surface.
Temperature Room Temperature vs. 50 °CModerate heating can increase the reaction rate and yield.Provides the necessary activation energy for the reaction. However, excessive heat can lead to side reactions.[1]
Solvent Ethanol vs. Ethyl Acetate vs. MethanolThe choice of solvent can significantly impact yield.The solvent affects the solubility of the starting material and the interaction of the substrate with the catalyst surface.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2-Nitroresorcinol

This protocol is adapted from the synthesis of the free base, 2-amino-1,3-benzenediol.[4]

Materials:

  • 2-Nitroresorcinol (2-nitro-1,3-benzenediol)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).[4]

  • Acidification: To this solution, add a stoichiometric amount of concentrated hydrochloric acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature for 6 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with ethanol to prevent the catalyst from igniting.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a crystalline solid.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Nitroresorcinol in Ethanol add_hcl Add Concentrated HCl start->add_hcl add_catalyst Add 10% Pd/C Catalyst add_hcl->add_catalyst hydrogenation Hydrogenate under H2 pressure add_catalyst->hydrogenation filter_catalyst Filter through Celite to remove catalyst hydrogenation->filter_catalyst evaporation Evaporate solvent filter_catalyst->evaporation recrystallization Recrystallize from suitable solvent evaporation->recrystallization product Pure this compound recrystallization->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Recommended Actions low_yield Low Yield Observed catalyst_issue Catalyst Deactivation low_yield->catalyst_issue pressure_issue Insufficient H2 Pressure low_yield->pressure_issue solubility_issue Poor Solubility of Starting Material low_yield->solubility_issue temp_issue Suboptimal Temperature low_yield->temp_issue catalyst_sol Use fresh catalyst or increase loading catalyst_issue->catalyst_sol Address with pressure_sol Check seals, increase pressure pressure_issue->pressure_sol Address with solubility_sol Use co-solvent (e.g., EtOH/H2O) solubility_issue->solubility_sol Address with temp_sol Gently heat the reaction temp_issue->temp_sol Address with

Caption: A logical workflow for troubleshooting low yield in the synthesis process.

References

Technical Support Center: Troubleshooting Low Signal in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of low signal intensity in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: My colorimetric assay is showing a very low or no signal. What are the initial checks I should perform?

A1: When encountering a low or no signal, a systematic check of the fundamental components of your assay is the best starting point.[1] First, verify that all reagents were added in the correct order and volume, and ensure that none of the reagents have expired.[1] It is also crucial to confirm that reagents were prepared according to the manufacturer's instructions.[1] Double-check that your microplate reader is set to the correct wavelength for your specific chromogenic substrate.[2] Additionally, ensure that all reagents were brought to room temperature before use, unless the protocol specifies otherwise, as temperature can significantly impact reaction rates.[3]

Q2: How can I determine if the enzyme or another critical reagent is inactive?

A2: To verify the activity of the enzyme and the integrity of your reagents, running appropriate controls is essential. A positive control, using a known concentration of the analyte or a pre-validated active enzyme sample, should produce a strong signal. If the positive control fails, it could indicate a problem with the enzyme's activity or the substrate's integrity.[3] Also, check the expiration dates and storage conditions of all reagents, as improper storage can lead to degradation.[1] For enzyme-based assays, repeated freeze-thaw cycles of the enzyme should be avoided.[2]

Q3: Could my sample itself be the cause of the low signal?

A3: Yes, components within the sample matrix can interfere with the assay and lead to inaccurate results, including a low signal.[1] Biological samples containing proteins, lipids, or salts can interfere with assay readings.[1] To investigate this, you can perform a spike-and-recovery experiment. Add a known amount of the analyte to your sample and a control buffer. If the recovery in your sample is significantly lower than in the control, it suggests the presence of interfering substances.[4] In such cases, sample dilution or purification may be necessary.

Q4: How do I know if I'm using the correct concentrations of my reagents?

A4: Using suboptimal concentrations of critical reagents like antibodies or enzymes is a common reason for a weak signal.[5] It is advisable to perform a titration for key components to determine their optimal concentrations.[6] For instance, in an ELISA, both the capture and detection antibody concentrations should be optimized to ensure a robust signal.[6] Similarly, in an enzyme assay, the enzyme concentration should be titrated to find a level that gives a linear response over the desired time frame.

Q5: Can the incubation times and temperatures affect my signal strength?

A5: Absolutely. Incubation times and temperatures are critical parameters in colorimetric assays.[2] Insufficient incubation times for binding steps (e.g., antibody-antigen interaction) or the final color development step will result in a weaker signal.[5] Conversely, excessively long incubations can lead to high background noise.[1] Temperature affects the rate of enzymatic reactions and binding kinetics.[2] Most protocols specify an optimal temperature range, and deviations can significantly reduce the signal.[7][8]

Data Presentation: Factors Influencing Signal Intensity

The following tables summarize the impact of key experimental parameters on the signal intensity in colorimetric assays.

Table 1: Effect of Incubation Time on Signal Development

Incubation TimeRelative Signal Intensity (%)Observation
ShortLowInsufficient time for the reaction to proceed to a detectable level.
OptimalHighThe reaction reaches a point where the signal is strong and within the linear range of the assay.[5]
LongHigh (with high background)The signal may plateau or start to decrease due to substrate depletion or enzyme instability. Background signal may increase, reducing the signal-to-noise ratio.[1]

Table 2: Influence of Temperature on Assay Signal

TemperatureRelative Signal Intensity (%)Observation
Below OptimumLowEnzyme activity or binding kinetics are slowed down, leading to a weaker signal.[7]
OptimumHighThe reaction proceeds at its maximal rate, yielding a strong and reliable signal.[2]
Above OptimumLow to Very LowThe enzyme may begin to denature, leading to a rapid loss of activity and a significantly reduced signal.[7]

Table 3: Impact of pH on Colorimetric Signal

pHRelative Absorbance (%)Observation
3.060Suboptimal color development.[9]
4.0-5.095-100Optimal pH for color development in this example.[9]
6.090Slight decrease in absorbance as pH moves from the optimum.[9]
7.085Decreased absorbance as pH becomes neutral.[9]
8.070Further decrease in color intensity.[9]

Table 4: Recommended Concentration Ranges for ELISA Optimization

Reagent SourceCoating AntibodyDetection Antibody
Affinity purified polyclonal1-12 µg/mL0.5-5 µg/mL
Affinity purified monoclonal1-12 µg/mL0.5-5 µg/mL
Polyclonal serum5-15 µg/mL1-10 µg/mL
Crude ascites5-15 µg/mL1-10 µg/mL
Concentrations are guidelines only; for best results, optimize each component individually.[6]

Experimental Protocols

Protocol 1: Sample Blank Correction

This protocol is used to correct for background absorbance from the sample matrix.[4]

Objective: To subtract the inherent absorbance of a sample that is not due to the colorimetric reaction.

Materials:

  • Your samples

  • All assay reagents as per your standard protocol

  • Buffer or solvent used for the final color-developing reagent

  • Microplate or cuvettes

  • Spectrophotometer

Procedure:

  • For each sample you want to test, prepare two wells (or cuvettes).

  • Test Well: Add the sample and all assay reagents as per your standard protocol.[4]

  • Sample Blank Well: Add the sample and all assay reagents except for the final color-developing reagent (the chromogen). Instead, add an equal volume of the buffer or solvent that the chromogen is in.[4]

  • Incubate both sets of wells according to the assay protocol.[4]

  • Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at the appropriate wavelength.[4]

  • Calculate the corrected absorbance by subtracting the absorbance of the "Sample Blank Well" from the absorbance of the "Test Well".

Protocol 2: General Assay Optimization

This protocol provides a framework for optimizing key parameters of a colorimetric assay.

Objective: To determine the optimal conditions for achieving a robust and reproducible signal.

Procedure:

  • Reagent Concentration Titration:

    • Enzyme/Antibody Titration: Prepare a series of dilutions of your enzyme or detection antibody while keeping the concentrations of all other reagents constant. Run the assay with these dilutions to identify the concentration that provides the best signal-to-noise ratio.[2]

    • Substrate Titration: Using the optimal enzyme/antibody concentration determined above, test a range of substrate concentrations. This will help you determine the concentration that ensures the reaction is not substrate-limited.[2]

  • Incubation Time Optimization:

    • Select the optimal reagent concentrations and run the assay, stopping the reaction at different time points (e.g., 5, 10, 15, 20, 30 minutes). Measure the absorbance at each time point to identify the incubation time that yields a strong signal within the linear range of the assay.[5]

  • Temperature Optimization:

    • If your assay is sensitive to temperature, perform the assay at a few different temperatures around the recommended value (e.g., room temperature, 37°C) to find the optimal condition for your specific laboratory environment.[2]

  • pH Optimization:

    • Prepare the reaction buffer at several different pH values around the expected optimum. Run the assay with each buffer to determine the pH that results in the highest signal intensity.[2]

Visualizations

Low_Signal_Troubleshooting_Workflow Troubleshooting Workflow for Low Signal start Low or No Signal Detected check_basics Initial Checks: - Reagents added correctly? - Reagents expired? - Correct wavelength? start->check_basics reagent_issue Reagent Problem Identified check_basics->reagent_issue Yes check_controls Review Controls: - Positive control signal? - Negative control low? check_basics->check_controls No prepare_fresh Prepare fresh reagents and re-run assay. reagent_issue->prepare_fresh end_success Signal Restored prepare_fresh->end_success control_issue Control Failure check_controls->control_issue Yes optimize_assay Optimize Assay Parameters: - Reagent concentrations - Incubation time/temp - pH check_controls->optimize_assay No enzyme_inactive Enzyme/Reagent Inactive or Degraded control_issue->enzyme_inactive end_fail Issue Persists: Consult further documentation or technical support. enzyme_inactive->end_fail optimization_needed Suboptimal Conditions optimize_assay->optimization_needed Yes sample_interference Suspect Sample Interference? optimize_assay->sample_interference No run_optimization_protocol Perform optimization experiments (e.g., titration) optimization_needed->run_optimization_protocol run_optimization_protocol->end_success interference_issue Interference Confirmed sample_interference->interference_issue Yes sample_interference->end_fail No sample_prep Dilute or purify sample. Perform spike-and-recovery. interference_issue->sample_prep sample_prep->end_success

Caption: A logical workflow for troubleshooting low signal in colorimetric assays.

HRP_Signaling_Pathway Generic HRP-Based Colorimetric Assay Signaling Pathway cluster_assay Assay Complex cluster_reaction Colorimetric Reaction Analyte Analyte PrimaryAb Primary Antibody Analyte->PrimaryAb Binds to SecondaryAb_HRP Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb_HRP Binds to Substrate Chromogenic Substrate (e.g., TMB) SecondaryAb_HRP->Substrate Catalyzes oxidation of Colored_Product Colored Product Substrate->Colored_Product Oxidized to H2O2 Hydrogen Peroxide Spectrophotometer Spectrophotometer (Absorbance Reading) Colored_Product->Spectrophotometer Measured by

Caption: Signaling pathway of a generic HRP-based colorimetric assay.

References

avoiding oxidation of 2-Aminoresorcinol hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the oxidation of 2-Aminoresorcinol hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is happening?

A1: this compound is susceptible to oxidation, especially when dissolved in solution and exposed to air and/or light. The observed color change is a visual indicator of oxidation, where the aminophenol moiety is being converted into colored quinone-imine or other polymeric species. This process can be accelerated by factors such as elevated pH, presence of metal ions, and exposure to oxygen and UV light.

Q2: How can I prevent or minimize the oxidation of my this compound solution?

A2: To minimize oxidation, it is crucial to handle the compound and its solutions with care. Key strategies include:

  • Use of an inert atmosphere: Preparing and storing solutions under an inert gas like nitrogen or argon can significantly reduce contact with oxygen.

  • Solvent deaeration: Removing dissolved oxygen from your solvent before preparing the solution is highly recommended.

  • Use of antioxidants: Adding a suitable antioxidant to the solution can help to quench free radicals and inhibit the oxidation process.

  • pH control: Maintaining a slightly acidic pH can improve the stability of the solution.

  • Protection from light: Storing solutions in amber vials or wrapping containers in aluminum foil will prevent photo-oxidation.

  • Low temperature storage: Storing solutions at low temperatures (e.g., 2-8 °C or -20 °C) can slow down the rate of oxidation.

Q3: What are some recommended antioxidants for stabilizing this compound solutions?

A3: While specific data for this compound is limited, common antioxidants used for stabilizing aminophenol derivatives include:

  • Ascorbic acid (Vitamin C)

  • Sodium metabisulfite

  • Butylated hydroxytoluene (BHT)

  • Glutathione

The choice and concentration of the antioxidant may need to be optimized for your specific application. It is advisable to perform a small-scale pilot experiment to determine the most effective antioxidant and its optimal concentration.

Q4: What is the recommended procedure for preparing a stable this compound solution?

A4: A general procedure for preparing a more stable solution is as follows:

  • Deaerate your chosen solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Weigh the desired amount of this compound in a clean container.

  • If using an antioxidant, add it to the solvent and ensure it is fully dissolved.

  • Under a continuous stream of inert gas, add the deaerated solvent to the solid this compound.

  • Gently agitate the solution until the solid is completely dissolved.

  • Store the solution in a tightly sealed amber vial, with the headspace flushed with an inert gas, at a low temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid Discoloration (within minutes to hours) 1. High oxygen content in the solvent.2. Exposure to bright light.3. High pH of the solution.4. Contamination with metal ions.1. Ensure proper deaeration of the solvent.2. Prepare and handle the solution in a light-protected environment.3. Check and adjust the pH to a slightly acidic range.4. Use high-purity solvents and clean glassware. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Precipitate Formation 1. Poor solubility of this compound in the chosen solvent.2. Degradation products precipitating out of solution.3. Change in temperature affecting solubility.1. Verify the solubility of the compound in your solvent. Consider a different solvent or a co-solvent system.2. If discoloration accompanies precipitation, oxidation is likely. Prepare a fresh solution following the recommended procedures.3. Allow the solution to equilibrate to the experimental temperature before use.
Inconsistent Experimental Results 1. Degradation of the this compound stock solution.2. Inconsistent preparation of solutions.1. Prepare fresh solutions for each experiment, or validate the stability of your stock solution over the intended period of use.2. Standardize your solution preparation protocol, including deaeration, use of antioxidants, and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with minimized oxidation.

Materials:

  • This compound powder

  • High-purity solvent (e.g., deionized water, ethanol)

  • Antioxidant (e.g., ascorbic acid)

  • Inert gas (Nitrogen or Argon) with tubing

  • Amber glass vials with screw caps and septa

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

Procedure:

  • Place the desired volume of solvent into a flask.

  • Insert a gas dispersion tube into the solvent and sparge with nitrogen or argon for at least 30 minutes to deaerate.

  • In a separate amber vial, weigh the required amount of this compound.

  • If using an antioxidant, weigh the appropriate amount (e.g., a 1:1 molar ratio with the primary compound as a starting point) and add it to the deaerated solvent. Stir until fully dissolved.

  • Transfer the deaerated solvent (with or without antioxidant) to the vial containing the this compound powder. It is recommended to do this under a gentle stream of inert gas to maintain an inert atmosphere.

  • Immediately cap the vial and stir the solution until the solid is completely dissolved.

  • Before tightening the cap, flush the headspace of the vial with the inert gas.

  • Store the vial at the recommended temperature (e.g., 2-8 °C) and protect it from light.

Protocol 2: Spectrophotometric Monitoring of Oxidation

Objective: To quantitatively assess the rate of oxidation of a this compound solution by monitoring the change in absorbance over time.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Immediately after preparing the this compound solution, take an initial absorbance spectrum (e.g., from 200 to 700 nm) to identify the wavelength of maximum absorbance (λmax) of the unoxidized compound and to serve as the baseline (Time = 0).

  • Monitor the appearance of color by measuring the absorbance at a wavelength in the visible range (e.g., 400-500 nm), where the colored oxidation products are likely to absorb.

  • Store the solution under the desired test conditions (e.g., at room temperature, exposed to light).

  • At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), measure the absorbance of the solution at the chosen wavelength.

  • Plot the absorbance of the oxidation product versus time to determine the rate of oxidation.

Data Presentation

The stability of this compound solutions can be compared under different conditions. The following tables present illustrative data.

Table 1: Effect of Antioxidants on the Stability of a 1 mg/mL this compound Solution at Room Temperature (Illustrative Data)

Time (hours)Absorbance at 450 nm (No Antioxidant)Absorbance at 450 nm (with 0.1% Ascorbic Acid)Absorbance at 450 nm (with 0.1% Sodium Metabisulfite)
00.0050.0040.003
10.0250.0060.005
40.0980.0100.008
80.1850.0150.012
240.4500.0350.028

Table 2: Effect of Storage Conditions on the Stability of a 1 mg/mL this compound Solution (Illustrative Data)

Time (days)Absorbance at 450 nm (Room Temp, Light)Absorbance at 450 nm (Room Temp, Dark)Absorbance at 450 nm (4°C, Dark)
00.0050.0050.004
10.4500.1500.020
31.2500.3800.055
7>2.0000.8500.120

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Deaerate Solvent (N2 or Ar sparging) prep3 Dissolve under Inert Atmosphere prep1->prep3 prep2 Weigh 2-Aminoresorcinol HCl (& Antioxidant if used) prep2->prep3 prep4 Store in Amber Vial (Flush Headspace) prep3->prep4 analysis1 Initial Spectrophotometric Measurement (T=0) prep4->analysis1 Start Experiment analysis2 Incubate under Test Conditions analysis1->analysis2 analysis3 Periodic Spectrophotometric Measurements analysis2->analysis3 Time intervals analysis3->analysis2 analysis4 Plot Absorbance vs. Time analysis3->analysis4

Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.

troubleshooting_flowchart start Solution Discoloration Observed q1 Was the solvent deaerated? start->q1 sol1 Action: Deaerate solvent using N2 or Ar sparging. q1->sol1 No q2 Was the solution protected from light? q1->q2 Yes a1_yes Yes a1_no No end_node Re-prepare solution with corrective actions. sol1->end_node sol2 Action: Use amber vials and work in low light. q2->sol2 No q3 Was an antioxidant used? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Action: Consider adding an antioxidant (e.g., ascorbic acid). q3->sol3 No q4 What is the solution pH? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Action: Adjust pH to a slightly acidic range. q4->sol4 Neutral/Alkaline q4->end_node Acidic a4_acidic Acidic a4_neutral_alkaline Neutral/Alkaline sol4->end_node

Caption: Troubleshooting flowchart for addressing the discoloration of this compound solutions.

Technical Support Center: Purification of Crude 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Aminoresorcinol hydrochloride. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My crude this compound is highly colored (dark brown or black). What is the best way to decolorize it?

A1: The dark color is likely due to oxidation and polymerization of the aminophenol. The most effective method for decolorization is to use activated charcoal during recrystallization.

  • Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w of the crude material). Stir the hot solution for 5-10 minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q2: I'm having trouble getting the this compound to crystallize out of solution after cooling. What should I do?

A2: Failure to crystallize is a common issue in recrystallization and can be caused by several factors, including using too much solvent or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly turbid (cloudy), indicating saturation. Then, allow it to cool slowly.

    • Lower the Temperature: If crystallization has not occurred at room temperature, try placing the flask in an ice bath or even a freezer for a short period.

    • Add an Anti-solvent: If you are using a polar solvent like ethanol, the slow addition of a less polar "anti-solvent" (in which the product is insoluble) can induce precipitation. Ensure the anti-solvent is miscible with your primary solvent.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a strong indication that your product is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range.

  • Solution: A second recrystallization is recommended. Ensure that you are using the appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals. It is also advisable to analyze the purity of your product using an analytical technique such as High-Performance Liquid Chromatography (HPLC) to identify the nature and quantity of the impurities.

Q4: What are the most common impurities I should expect in crude this compound?

A4: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products of the Reaction: These can include isomers, over-aminated products, or products from side reactions.

  • Oxidation/Polymerization Products: Aminophenols are susceptible to oxidation, which can lead to highly colored polymeric impurities.

  • Residual Solvents: Solvents used in the synthesis or workup may be present.

Q5: Can I use solvent extraction for purification instead of recrystallization?

A5: Solvent extraction is generally less effective for removing closely related impurities from a solid product compared to recrystallization. However, an acidic wash can be useful as a preliminary purification step. For instance, dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution can help remove non-basic impurities. The this compound, being a salt, will remain in the aqueous layer.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude material.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 1 M or other suitable concentration) or a polar solvent like ethanol, isopropanol, or a mixture of ethanol and water.

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system. For this compound, an acidic aqueous solution (e.g., dilute HCl) is a good starting point. Alternatively, polar organic solvents like ethanol or isopropanol can be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of thesolvent. Avoid using an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes with stirring.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

The following table provides a general comparison of different purification methods. The actual values will vary depending on the specific experimental conditions and the quality of the crude material.

Purification MethodTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Single Recrystallization 95-98%70-90%Simple, effective for removing many impurities.Can have lower yields with multiple recrystallizations.
Recrystallization with Charcoal Treatment >98%60-85%Excellent for removing colored impurities.Potential for product loss due to adsorption on charcoal.
Acid-Base Extraction VariableVariableGood for separating acidic, basic, and neutral impurities.May not be effective for removing closely related impurities.

Purification Workflow Diagram

The following diagram illustrates the logical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Start cluster_purification Purification Steps cluster_analysis Quality Control cluster_end Outcome Crude Crude 2-Aminoresorcinol Hydrochloride Dissolution Dissolve in Hot Solvent Crude->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal If colored HotFiltration Hot Filtration Dissolution->HotFiltration If solids present Charcoal->HotFiltration Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Product Washing->Drying PurityAnalysis Purity Analysis (e.g., HPLC, Melting Point) Drying->PurityAnalysis PureProduct Pure 2-Aminoresorcinol Hydrochloride PurityAnalysis->PureProduct Purity > 98% Redo Further Purification Needed PurityAnalysis->Redo Purity < 98% Redo->Dissolution

Caption: Workflow for the purification of this compound.

Technical Support Center: 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoresorcinol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (CAS No. 634-60-6) is the hydrochloride salt of 2-Aminoresorcinol.[1][2][3][4] It is a solid, typically appearing as a white to off-white substance.[2] In research, it is notably investigated as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This makes it a compound of interest in the study of metabolic disorders, such as type 2 diabetes.

Q2: What are the general storage and handling recommendations for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] It is advisable to store it under an inert atmosphere to prevent oxidation.[5] When handling the solid, personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.[6][7] Avoid creating dust and ensure adequate ventilation.[5][7]

Q3: In which solvents is this compound soluble?

Q4: How does pH affect the solubility and stability of this compound?

The solubility of aminophenol compounds is pH-dependent.[8][9] As a hydrochloride salt, this compound will form an acidic solution in water. The solubility is generally higher at acidic pH. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, which may affect solubility and significantly increases the susceptibility to oxidation.[10][11][12] Phenolic compounds are generally more stable in acidic to neutral pH and can degrade in alkaline environments.[11][12]

Troubleshooting Guides

Issue 1: The solid this compound has discolored (turned pink, brown, or dark).
  • Potential Cause: Oxidation of the aminophenol moiety. Aminophenols are susceptible to oxidation when exposed to air (oxygen), light, and trace metal ions, leading to the formation of colored byproducts.[10]

  • Solution:

    • Prevention: Store the solid compound in a tightly sealed, opaque container, and consider purging the headspace with an inert gas like nitrogen or argon before sealing. Store in a cool, dark place.

    • Evaluation: The discoloration indicates some level of degradation. For sensitive quantitative assays, it is recommended to use a fresh, unoxidized batch of the compound. For less sensitive applications, the material may still be usable, but the potential for altered activity should be considered.

Issue 2: The compound precipitates out of solution after being dissolved.
  • Potential Cause 1: Exceeded Solubility Limit. The concentration of this compound in your chosen solvent may be too high.

    • Solution: Try preparing a more dilute solution. It is crucial to experimentally determine the maximum solubility in your specific solvent or buffer system.

  • Potential Cause 2: Change in Solvent Environment. Adding a stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to precipitate if its solubility in the final mixed solvent is low. This is a common issue with poorly soluble drugs.

    • Solution:

      • Minimize the volume of the organic stock solution added to the aqueous buffer. A final DMSO concentration below 1% is generally recommended for many biological assays to avoid both precipitation and solvent-induced artifacts.

      • Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

      • Consider the use of solubilizing agents or different formulation strategies for poorly soluble compounds.[13][14][15][16]

  • Potential Cause 3: pH Shift. If you are dissolving the compound in a buffer, a significant difference between the pH of the buffer and the pKa of the compound can affect its solubility.

    • Solution: Ensure the pH of your buffer is compatible with maintaining the solubility of this compound. Since it is a hydrochloride salt, it will be more soluble in acidic to neutral buffers.

Issue 3: The solution changes color over time.
  • Potential Cause: Oxidation of the compound in solution. Aminophenol solutions are particularly prone to oxidation, which is often accelerated by exposure to air, light, and alkaline pH.[10][17]

  • Solution:

    • Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.

    • Use Deoxygenated Solvents: For sensitive experiments, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound to remove dissolved oxygen.

    • Add an Antioxidant: The addition of a small amount of an antioxidant, such as ascorbic acid, to the solvent can help to prevent oxidation.[10]

    • Protect from Light: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[10]

    • Control pH: Maintain a slightly acidic to neutral pH for your solutions, as alkaline conditions can promote oxidation.[10][11]

Data Presentation

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
WaterSolubleAs a hydrochloride salt, aqueous solubility is enhanced. The exact limit should be determined empirically.
DMSOSolubleA common solvent for preparing concentrated stock solutions of organic molecules.
EthanolSolubleAnother common organic solvent for stock solution preparation.

Note: This table is based on the properties of structurally similar compounds and general principles of hydrochloride salts. Quantitative solubility data for this compound is not widely published and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Bring to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 161.59 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.616 mg.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate for a few minutes until the solution is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C for short-term storage (up to one month) or -80°C for longer-term storage.

Protocol 2: General Protocol for an Alpha-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh.[18]

    • Substrate Solution (pNPG): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.[18]

    • Test Compound (this compound): Prepare a series of dilutions of your 10 mM stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

    • Positive Control: Prepare a solution of a known α-glucosidase inhibitor, such as acarbose, in phosphate buffer.

    • Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.[18]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the diluted test compound solutions to the sample wells.

    • Add 20 µL of the positive control solution to the positive control wells.

    • Add 20 µL of phosphate buffer to the blank (no inhibitor) and negative control (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 20 µL of the α-glucosidase solution to all wells except the negative control wells. Mix gently.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO dilutions Prepare Serial Dilutions in Assay Buffer stock->dilutions add_compound Add Compound/ Control dilutions->add_compound add_buffer Add Buffer add_buffer->add_compound pre_incubate Pre-incubate (37°C, 10 min) add_compound->pre_incubate add_enzyme Add α-Glucosidase pre_incubate->add_enzyme add_substrate Add pNPG (Start Reaction) add_enzyme->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for an in vitro alpha-glucosidase inhibition assay.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer? cause1 Is final organic solvent concentration > 1%? start->cause1 Yes cause2 Was stock added quickly to buffer? cause1->cause2 No solution1 Decrease stock solution volume. Aim for <1% final concentration. cause1->solution1 Yes cause3 Is buffer pH alkaline? cause2->cause3 No solution2 Add stock solution dropwise while vortexing. cause2->solution2 Yes solution3 Use a neutral or slightly acidic buffer (pH < 7.5). cause3->solution3 Yes no_precip No Precipitation: Proceed with Experiment cause3->no_precip No solution1->no_precip solution2->no_precip solution3->no_precip

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Managing Hygroscopic Hydrochloride Salts in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of hydrochloride salts in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My hydrochloride salt appears clumpy and difficult to handle. Is it still usable?

A1: Yes, clumping is a common sign of moisture absorption due to the hygroscopic nature of many hydrochloride salts.[1] While the chemical integrity of the salt is likely intact, its water content has increased. This will affect the accuracy of weighing and the stoichiometry of your reactions.[1] It is crucial to handle the salt under controlled, low-humidity conditions to prevent further moisture uptake.[2] For accurate experiments, determining the precise water content is essential.

Q2: How can I accurately weigh a hygroscopic hydrochloride salt?

A2: Accurate weighing of hygroscopic materials requires minimizing exposure to atmospheric moisture. Weighing by difference is a recommended technique.[3] This involves weighing a sealed container with the salt, transferring the desired amount quickly to your reaction vessel, and then re-weighing the original container. The difference in mass represents the amount of salt transferred. Performing this in a glove box with controlled low humidity is ideal.[2][4] If a glove box is unavailable, work quickly and keep the container sealed as much as possible.[3]

Q3: What is the best way to store hygroscopic hydrochloride salts?

A3: Proper storage is critical to maintain the integrity of hygroscopic salts. They should be stored in airtight containers, tightly sealed, in a cool, dry place. Using a desiccator containing a suitable drying agent like silica gel or calcium chloride provides an additional layer of protection against ambient moisture.[5][6] For highly sensitive materials, storing smaller, single-use aliquots can prevent repeated exposure of the bulk material to the atmosphere.

Q4: Can the absorbed water in my hydrochloride salt affect my experimental results?

A4: Absolutely. Absorbed moisture can have several detrimental effects on experiments:

  • Inaccurate Concentration: The presence of water increases the total weight of the salt, leading to an underestimation of the actual amount of the active compound being used.[1]

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the salt or other components in your reaction mixture.[7][8][9]

  • Altered Physical Properties: Moisture can change the salt's crystal structure, solubility, and dissolution rate, which is particularly critical in drug development and formulation.[8][10][11]

  • Reaction Inhibition: In moisture-sensitive reactions, the water from the hygroscopic salt can quench reagents and inhibit the desired chemical transformation.[1]

Q5: What is "deliquescence" and how does it relate to hydrochloride salts?

A5: Deliquescence is the process where a solid substance absorbs enough moisture from the air to dissolve and form a liquid solution.[12] This occurs when the ambient relative humidity (RH) is greater than the salt's critical relative humidity (CRH). Many hydrochloride salts are deliquescent and will become liquid if not stored under appropriate low-humidity conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in a reaction using a hydrochloride salt.

Possible Cause Troubleshooting Steps
Variable Water Content in the Salt 1. Determine the water content of your hydrochloride salt using Karl Fischer titration before each experiment or for each new bottle. 2. Adjust the mass of the salt used to account for the water content to ensure the correct molar ratio of reactants.[1] 3. Store the salt in a desiccator and handle it in a low-humidity environment.
Hydrolysis of Reactants or Products 1. Ensure all solvents and other reagents are anhydrous. 2. Consider drying the hydrochloride salt under vacuum before use, if it is thermally stable.
Incomplete Dissolution 1. Visually confirm complete dissolution of the salt before proceeding with the reaction. 2. If clumping is observed, gently break up the clumps with a dry spatula under an inert atmosphere before adding the solvent.[1] 3. Sonication can aid in the dissolution of stubborn clumps.[1]

Issue 2: Physical changes observed in the stored hydrochloride salt (e.g., caking, liquefaction).

Possible Cause Troubleshooting Steps
Improper Storage 1. Review your storage conditions. Ensure the container is airtight and stored in a desiccator with a fresh desiccant. 2. If the bulk container is opened frequently, consider aliquoting the salt into smaller, single-use vials under a dry, inert atmosphere.
High Ambient Humidity 1. If your laboratory has high humidity, handle the salt exclusively within a glove box or a glove bag with a controlled atmosphere.
Deliquescence 1. Determine the critical relative humidity (CRH) of your specific salt if possible. 2. Ensure that the storage and handling environment is maintained below the CRH of the salt.

Data Presentation

The hygroscopic nature of hydrochloride salts is characterized by their moisture sorption behavior, which can be quantified by determining their critical relative humidity (CRH) and the percentage of weight gain at various relative humidities. Below is a table with illustrative data for some common salts. It is important to note that these values can be influenced by factors such as temperature and particle size, and for critical applications, experimental determination is recommended.

SaltCritical Relative Humidity (CRH) at 30°C (%)Notes
Ammonium Chloride77.2
Sodium Chloride75.6 (at 30°C)
Ranitidine Hydrochloride~75% (at 25°C)
Naloxone Hydrochloride DihydrateExhibits hysteresis, sorbs ~9.6% of its dry weight in water vapor.

This table provides illustrative data. The hygroscopicity of a specific salt should be determined experimentally for precise measurements.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[12]

Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. In the KF reaction, an alcohol (typically methanol) is used as a solvent, and a base (like imidazole) is used to neutralize the acidic byproducts. The endpoint is detected potentiometrically.

Methodology:

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagents: Use commercially available, anhydrous Karl Fischer reagents (titrant and solvent).

  • System Preparation:

    • Add the KF solvent to the titration vessel.

    • Pre-titrate the solvent with the KF titrant to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of the hydrochloride salt. The amount will depend on the expected water content.

    • Quickly and carefully introduce the weighed sample into the titration vessel, ensuring minimal exposure to the atmosphere.

    • Start the titration. The KF titrant is added automatically until all the water from the sample has reacted.

    • The instrument will detect the endpoint and display the volume of titrant used.

  • Calculation: The water content is calculated automatically by the instrument based on the titrant consumption, the titer of the titrant, and the sample weight. The result is typically expressed as a percentage (w/w).

    Water Content (%) = (Volume of KF titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

  • Titer Determination: The titer of the KF reagent should be determined regularly using a certified water standard or a stable hydrate with a known water content, such as sodium tartrate dihydrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Low Humidity Environment) cluster_reaction Reaction & Analysis start Start storage Retrieve Salt from Desiccator start->storage kf Determine Water Content (Karl Fischer Titration) storage->kf weighing Weigh by Difference kf->weighing Adjust Mass dissolution Dissolution weighing->dissolution reaction Perform Reaction dissolution->reaction analysis Analyze Results reaction->analysis end End analysis->end

Caption: Workflow for handling hygroscopic hydrochloride salts.

moisture_impact cluster_cause Cause cluster_effect Effects cluster_consequence Consequences hygroscopic Hygroscopic Hydrochloride Salt inaccurate_mass Inaccurate Mass Measurement hygroscopic->inaccurate_mass degradation Chemical Degradation (e.g., Hydrolysis) hygroscopic->degradation physical_change Altered Physical Properties hygroscopic->physical_change reaction_inhibition Reaction Inhibition hygroscopic->reaction_inhibition inconsistent_results Inconsistent Experimental Results inaccurate_mass->inconsistent_results reduced_yield Reduced Reaction Yield inaccurate_mass->reduced_yield poor_reproducibility Poor Reproducibility inaccurate_mass->poor_reproducibility degradation->inconsistent_results degradation->reduced_yield degradation->poor_reproducibility physical_change->inconsistent_results physical_change->reduced_yield physical_change->poor_reproducibility reaction_inhibition->inconsistent_results reaction_inhibition->reduced_yield reaction_inhibition->poor_reproducibility

Caption: Impact of moisture on experiments with hydrochloride salts.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Aminoresorcinol hydrochloride. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Herein, we compare the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information is based on established analytical practices for structurally similar aromatic amines and aminophenol derivatives, providing a robust framework for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds. A reversed-phase HPLC method is particularly well-suited for the analysis of polar aromatic compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For improved retention and peak shape of polar analytes, a mixed-mode stationary phase containing both C18 and strong cation exchange (SCX) moieties can be advantageous.[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of a phosphate buffer (pH adjusted to the acidic range, e.g., 2.5-4.5) and acetonitrile or methanol. The use of an ion-pairing reagent is generally not necessary with a mixed-mode column.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, likely around 280-290 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent. Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Aminoresorcinol HCl Derivatization Derivatization (Silylation or Acylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Mass Spectral Identification Detection->Identification Quantification Quantification Identification->Quantification

References

A Comparative Guide to 2-Aminoresorcinol Hydrochloride and 4-Aminoresorcinol Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and applications of 2-Aminoresorcinol hydrochloride and 4-Aminoresorcinol hydrochloride in various assays. The information presented is based on available experimental data to assist researchers in selecting the appropriate isomer for their specific applications.

Introduction

This compound and 4-Aminoresorcinol hydrochloride are structural isomers with distinct chemical and biological properties. These differences influence their behavior and utility in a range of scientific assays, from enzyme inhibition studies to applications in chemical synthesis. Understanding their respective characteristics is crucial for the accurate design and interpretation of experiments.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1.

PropertyThis compound4-Aminoresorcinol Hydrochloride
Synonyms 2-Amino-1,3-benzenediol hydrochloride4-Amino-1,3-benzenediol hydrochloride, 2,4-Dihydroxyaniline hydrochloride
CAS Number 634-60-634781-86-7
Molecular Formula C₆H₈ClNO₂C₆H₈ClNO₂
Molecular Weight 161.59 g/mol 161.59 g/mol
Appearance SolidWhite to off-white crystalline solid
Solubility Data not readily availableHigh solubility in water[1]
Stability May be less stable than the 4-isomer, prone to oxidationReadily oxidized, especially in the presence of base[2]

Performance in Enzyme Inhibition Assays

Both isomers have been identified as inhibitors of specific enzymes, highlighting their potential in drug development and biochemical research.

This compound: A Potent Uncompetitive α-Glucosidase Inhibitor

2-Aminoresorcinol has been identified as a potent and selective inhibitor of intestinal α-glucosidase, an enzyme crucial for carbohydrate digestion.[3][4][5] Notably, it exhibits an uncompetitive mode of inhibition, a desirable characteristic for therapeutic agents as its effectiveness is not overcome by high substrate concentrations. This property makes it a valuable tool for studying the kinetics of α-glucosidase and for the development of novel anti-diabetic drugs.

4-Aminoresorcinol Hydrochloride: An Inhibitor of Meta-Cleavage Dioxygenase

4-Aminoresorcinol hydrochloride has been utilized in enzyme assays and identified as an inhibitor of meta-cleavage dioxygenase.[6][7] These enzymes are involved in the bacterial degradation of aromatic compounds. This inhibitory activity suggests its potential application in studying microbial metabolic pathways and for the development of specific enzyme inhibitors.

A summary of the enzyme inhibition data is provided in Table 2.

CompoundTarget EnzymeInhibition TypeIC₅₀/Activity
2-AminoresorcinolIntestinal α-GlucosidaseUncompetitivePotent inhibitor[3][4][5]
4-Aminoresorcinol Hydrochloridemeta-cleavage dioxygenaseNot specifiedInhibitor[6][7]

Applications in Chemical Synthesis and Other Assays

Beyond enzyme inhibition, these isomers serve as versatile reagents in organic synthesis and other analytical applications.

4-Aminoresorcinol Hydrochloride in Synthesis

4-Aminoresorcinol hydrochloride is a known reactant in the preparation of diethers with antiviral activity. It is also used as a chemical intermediate in the dye industry for the synthesis of black dyes and in the preparation of photosensitizing and fluorescent dyes.[1]

Comparative Antioxidant and Pro-oxidant Activity

Studies on the parent aminophenol isomers reveal that the ortho (2-aminophenol) and para (4-aminophenol) isomers exhibit more potent antioxidant and radical scavenging activity compared to the meta (3-aminophenol) isomer. However, both 2- and 4-aminophenol can also act as pro-oxidants in the presence of copper ions, leading to the generation of reactive oxygen species. This dual activity should be a consideration when using these compounds in biological assays.

Experimental Protocols

Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a general procedure for assessing the α-glucosidase inhibitory activity of compounds like 2-Aminoresorcinol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in the buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the test compound, the positive control, or the buffer (as a negative control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., Na₂CO₃ solution).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the inhibition mechanism. For uncompetitive inhibition, a series of parallel lines is expected.

Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and Inhibitor in 96-well Plate prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (2-Aminoresorcinol HCl) prep_inhibitor->mix prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition kinetic_study Perform Kinetic Analysis (Lineweaver-Burk Plot) read_absorbance->kinetic_study determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathways

Hypothesized Signaling Pathway for α-Glucosidase Inhibition

The inhibition of α-glucosidase by compounds like 2-Aminoresorcinol directly impacts carbohydrate metabolism. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, these inhibitors reduce the postprandial glucose spike. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

Signaling Pathway of α-Glucosidase Inhibition

G carbs Complex Carbohydrates (e.g., Starch, Sucrose) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase Digestion glucose Glucose Absorption into Bloodstream glucosidase->glucose inhibitor 2-Aminoresorcinol (Uncompetitive Inhibitor) inhibitor->glucosidase Inhibition hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia

Caption: Simplified pathway of α-glucosidase action and its inhibition.

Conclusion

This compound and 4-Aminoresorcinol hydrochloride, while structurally similar, exhibit distinct profiles in their assay applications. This compound is a potent uncompetitive inhibitor of α-glucosidase, making it a valuable tool for diabetes research and drug discovery. In contrast, 4-Aminoresorcinol hydrochloride is recognized as an inhibitor of bacterial meta-cleavage dioxygenase and serves as a precursor in the synthesis of antiviral and dye compounds. The choice between these two isomers should be guided by the specific requirements of the assay, with careful consideration of their differing biological activities and chemical reactivities. Further comparative studies are warranted to fully elucidate their performance characteristics in a wider range of assays.

References

A Researcher's Guide to Chromogenic Peroxidase Substrates: TMB vs. OPD vs. ABTS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs) and other immunodiagnostic techniques, the selection of an appropriate chromogenic substrate for horseradish peroxidase (HRP) is a critical factor that significantly influences assay performance. The most commonly employed substrates—3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)—each possess distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your specific assay requirements.

Performance Characteristics at a Glance

The choice of substrate directly impacts the sensitivity, dynamic range, and procedural workflow of an assay. The following table summarizes the key performance indicators of TMB, OPD, and ABTS based on established experimental data.

FeatureTMB (3,3',5,5'-Tetramethylbenzidine)OPD (o-Phenylenediamine)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Sensitivity HighestHighModerate
Reaction Product Color (Initial) BlueYellow-OrangeGreen
Reaction Product Color (Stopped) YellowOrangeGreen (no change)
Wavelength (Kinetic) 620-650 nm[1]450 nm[1]405-410 nm[1]
Wavelength (Endpoint) 450 nm[1]490-492 nm[1][2]405-410 nm[1]
Molar Absorptivity (ε) High (ε₄₅₀ = 5.9 x 10⁴ M⁻¹ cm⁻¹)[3]ModerateModerate (ε₄₂₀ = 3.6 x 10⁴ M⁻¹ cm⁻¹)
Reaction Speed Fast[2]ModerateSlow (approx. 20 minutes)[2]
Stop Solution Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)1% Sodium Dodecyl Sulfate (SDS)
Stability Good, especially in stabilized formulationsLight-sensitive, potential mutagenicityGood
Key Advantages Highest sensitivity, rapid resultsCost-effective, good sensitivityWider dynamic range, soluble product
Key Disadvantages Can lead to high backgroundPotential mutagen, light-sensitiveLower sensitivity

Visualizing the Process: Experimental Workflow and Reaction Pathways

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general experimental workflow for an ELISA using a chromogenic substrate and the specific chemical reactions catalyzed by peroxidase.

ELISA_Workflow cluster_plate ELISA Plate Antigen_Coating 1. Antigen Coating Blocking 2. Blocking Antigen_Coating->Blocking Wash Primary_Antibody 3. Primary Antibody Incubation Blocking->Primary_Antibody Wash Secondary_Antibody_HRP 4. HRP-Conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody_HRP Wash Substrate_Addition 5. Chromogenic Substrate Addition Secondary_Antibody_HRP->Substrate_Addition Wash Color_Development 6. Color Development Substrate_Addition->Color_Development Stop_Reaction 7. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 8. Read Absorbance Stop_Reaction->Read_Absorbance

General experimental workflow for an ELISA.

The enzymatic reaction catalyzed by HRP involves the transfer of electrons from the substrate to hydrogen peroxide (H₂O₂), resulting in a colored product.

Peroxidase_Signaling_Pathway cluster_reaction HRP-Mediated Oxidation HRP Horseradish Peroxidase (HRP) Oxidized_Substrate Colored Product HRP->Oxidized_Substrate H2O Water (H₂O) HRP->H2O H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Substrate Chromogenic Substrate (e.g., TMB, OPD, ABTS) Substrate->HRP

General signaling pathway for peroxidase substrates.

The specific chemical transformations for TMB, OPD, and ABTS are detailed below.

TMB_Reaction TMB_reduced TMB (colorless) C₁₆H₂₀N₂ TMB_oxidized_blue Charge-Transfer Complex (blue) [C₁₆H₂₀N₂]⁺ TMB_reduced->TMB_oxidized_blue HRP, H₂O₂ TMB_oxidized_yellow Diimine (yellow) C₁₆H₁₈N₂ TMB_oxidized_blue->TMB_oxidized_yellow Acid Stop Solution

TMB oxidation pathway.

OPD_Reaction OPD OPD (colorless) C₆H₈N₂ DAP 2,3-Diaminophenazine (yellow-orange) C₁₂H₁₀N₄ OPD->DAP HRP, H₂O₂

OPD oxidation pathway.

ABTS_Reaction ABTS_reduced ABTS (colorless) C₁₈H₁₈N₄O₆S₄ ABTS_oxidized Radical Cation (green) [C₁₈H₁₈N₄O₆S₄]⁺ ABTS_reduced->ABTS_oxidized HRP, H₂O₂

ABTS oxidation pathway.

Detailed Experimental Protocols

The following section outlines a generalized protocol for a comparative ELISA experiment. Specific incubation times and concentrations may require optimization based on the specific assay and reagents used.

Reagents and Materials:
  • Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Antigen or Capture Antibody: Diluted in Coating Buffer.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: Diluted in Blocking Buffer.

  • HRP-conjugated Secondary Antibody: Diluted in Blocking Buffer.

  • Chromogenic Substrates:

    • TMB Substrate Solution: Ready-to-use solution or prepared according to manufacturer's instructions.

    • OPD Substrate Solution: Dissolve OPD tablet or powder in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0) containing hydrogen peroxide. Prepare fresh and protect from light.

    • ABTS Substrate Solution: Ready-to-use solution or prepared according to manufacturer's instructions.

  • Stop Solutions:

    • For TMB and OPD: 1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl).

    • For ABTS: 1% Sodium Dodecyl Sulfate (SDS).

  • 96-well Microtiter Plates

  • Microplate Reader

Experimental Procedure:
  • Coating: Add 100 µL of antigen or capture antibody solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing (1): Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing (2): Aspirate the blocking buffer and wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing (3): Aspirate the primary antibody solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing (4): Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Incubation:

    • Add 100 µL of the chosen chromogenic substrate solution (TMB, OPD, or ABTS) to each well.

    • Incubate at room temperature in the dark. The incubation time will vary depending on the substrate and desired signal intensity (typically 5-30 minutes for TMB and OPD, and up to 30 minutes for ABTS).

  • Stopping the Reaction:

    • For TMB and OPD: Add 50-100 µL of the appropriate acid stop solution. The color will change.

    • For ABTS: Add 100 µL of 1% SDS. The color will not change, but the reaction will be stopped.

  • Data Acquisition:

    • Read the absorbance of the wells using a microplate reader at the appropriate wavelength within 30 minutes of adding the stop solution.

    • TMB (stopped): 450 nm

    • OPD (stopped): 490 nm

    • ABTS: 405 nm

Conclusion and Recommendations

The choice between TMB, OPD, and ABTS is contingent upon the specific requirements of the assay.

  • TMB is the substrate of choice when high sensitivity is paramount, particularly for the detection of low-abundance analytes.[1] Its rapid reaction kinetics are also advantageous for high-throughput screening applications.[2]

  • OPD represents a cost-effective option with good sensitivity, making it suitable for routine assays. However, it is crucial to handle OPD with caution due to its potential mutagenicity and light sensitivity.

  • ABTS is recommended when a wider dynamic range is more critical than absolute sensitivity. Its slower color development can be beneficial in assays prone to high background when using more sensitive substrates.[2]

By carefully considering the performance characteristics, procedural requirements, and safety profiles of these common chromogenic substrates, researchers can optimize their immunoassays for reliable and reproducible results.

References

accuracy and precision of 2-Aminoresorcinol hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Accurate and Precise Quantification of 2-Aminoresorcinol Hydrochloride

In the landscape of pharmaceutical development and cosmetic safety, the ability to accurately and precisely quantify active ingredients and potential impurities is paramount. 2-Aminoresorcinol, often used as its hydrochloride salt for improved solubility, is a key intermediate and a component in oxidative hair dye formulations. Its quantification is crucial for ensuring product consistency, efficacy, and, most importantly, consumer safety, as aromatic amines are a class of compounds under strict regulatory scrutiny.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most appropriate method for their specific needs.

Choosing Your Analytical Strategy

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. While several techniques can be employed, they fall into three main categories: liquid chromatography, gas chromatography, and electrochemical methods. High-performance liquid chromatography (HPLC) is often the workhorse for this type of analyte due to its robustness and the polar, non-volatile nature of 2-Aminoresorcinol.

start Define Analytical Need matrix Sample Matrix Complexity (e.g., Cream, Tincture, Wastewater) start->matrix sensitivity Required Sensitivity (e.g., % level vs. trace impurity) start->sensitivity throughput Sample Throughput (High vs. Low) start->throughput hplc_uv HPLC-UV matrix->hplc_uv Simple/Clean lc_ms LC-MS/MS matrix->lc_ms Complex/Dirty sensitivity->hplc_uv Moderate (µg/mL) sensitivity->lc_ms High (ng/mL - pg/mL) gc_ms GC-MS (with Derivatization) sensitivity->gc_ms High (with derivatization) electrochem Electrochemical Sensor sensitivity->electrochem Very High (nM - µM) throughput->hplc_uv High throughput->lc_ms Medium

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most widely adopted technique for the analysis of components in cosmetic formulations, including oxidative hair dyes.[1] For a polar aromatic compound like 2-Aminoresorcinol, reversed-phase HPLC is the method of choice.

Principle of a Self-Validating System: The method's trustworthiness comes from its specificity and robustness. A C18 column provides excellent retention for aromatic compounds, while a buffered mobile phase ensures consistent ionization state and, therefore, stable retention times. UV detection at a wavelength of maximum absorbance (e.g., ~280 nm for phenols) provides a linear response over a wide concentration range, making quantification reliable.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Weigh Sample (e.g., Hair Dye Cream) dissolve Dissolve in Mobile Phase/Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler Injects 10 µL filter->injector column C18 Column (e.g., 250x4.6mm, 5µm) injector->column pump Isocratic Pump (Methanol:Buffer) pump->column detector UV/DAD Detector (λ = 280 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Standard workflow for HPLC-UV analysis.

Detailed Experimental Protocol (Adapted for 2-Aminoresorcinol)

This protocol is adapted from validated methods for resorcinol and other aminophenols.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Potassium dihydrogen phosphate (Analytical Grade)

    • Orthophosphoric acid (Analytical Grade)

    • Water (HPLC/Milli-Q)

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column oven, and a Diode Array (DAD) or UV Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.02 M Potassium Phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.[2]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. Create a series of calibration standards (e.g., 10-100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh a portion of the sample matrix (e.g., cream, liquid), dissolve it in methanol, and dilute with the mobile phase to bring the expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples. Identify the 2-Aminoresorcinol peak by its retention time and quantify using the peak area against the calibration curve.

Performance Comparison

The following table summarizes typical performance data from validated HPLC-UV methods for analogous compounds, providing an expected baseline for a 2-Aminoresorcinol method.

Parameter2-Amino-5-nitrophenol[4]4-Amino-3-nitrophenol[5]Resorcinol[2]Expected for 2-Aminoresorcinol
Linearity (r²)0.9992–0.99991.00.999> 0.999
Accuracy (% Recovery)93.1–110.2%99.06–101.05%~100.3%98–102%
Precision (%RSD)1.1–8.1%0.59–1.92%< 1%< 2%
Limit of Quantitation (LOQ)Not specified0.07% (in formulation)1.92 µg/mL~0.1 - 2 µg/mL

Advanced Chromatographic Techniques

For applications requiring higher sensitivity or selectivity, particularly for trace-level impurity analysis or in complex matrices, more advanced techniques are necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace aromatic amines.[6][7] It couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

  • Expertise & Causality: The key advantage is the ability to use Multiple Reaction Monitoring (MRM). The first quadrupole selects the parent ion (the molecular ion of 2-Aminoresorcinol), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion. This dual-mass filtering is highly specific, effectively eliminating matrix interference and providing unambiguous identification and quantification, even at levels far below what UV detection can achieve.[7] This technique is essential when analyzing for regulated substances where low detection limits are required.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying volatile compounds.[9] However, 2-Aminoresorcinol, with its polar amine and hydroxyl groups, has low volatility and may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns.

  • Expertise & Causality: To overcome this, a derivatization step is typically required.[10] This involves a chemical reaction to replace the active hydrogens on the amine and hydroxyl groups with nonpolar groups (e.g., trimethylsilyl groups). This increases the compound's volatility and thermal stability, making it suitable for GC analysis. While powerful, this adds a step to sample preparation, increasing potential for error and reducing throughput.[11]

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Extract Analyte from Matrix derivatize Derivatization (e.g., Silylation) sample->derivatize injector GC Inlet (Vaporization) derivatize->injector column GC Column (Separation) injector->column ms Mass Spectrometer (Detection) column->ms tic Total Ion Chromatogram ms->tic quantify Quantify using Extracted Ion tic->quantify

Caption: GC-MS workflow highlighting the critical derivatization step.

Electrochemical Methods: A High-Sensitivity Alternative

Electrochemical sensors represent a different paradigm for quantification. These methods measure the current generated when the analyte is oxidized at the surface of a specially designed electrode.

  • Principle of a Self-Validating System: The trustworthiness of this method relies on the unique oxidation potential of the target analyte. Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are used, which enhance sensitivity by minimizing background current.[12] The electrode surface is often modified with nanomaterials (e.g., metal oxides, graphene) to catalyze the oxidation reaction, improving both sensitivity and selectivity.[13][14]

  • Authoritative Grounding: While highly sensitive, these methods can be susceptible to interference from other electroactive species in the sample matrix. Therefore, their application is often best suited for cleaner samples or when the matrix composition is well-controlled. They are particularly promising for applications like dedicated process monitoring or environmental water analysis.

Performance of Electrochemical Sensors for Resorcinol

The table below shows the impressive detection limits achieved for resorcinol, a structurally related phenol, using various modified electrodes.

Electrode ModifierTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Source
Bi₂WO₆DPV20 - 50004.3[12]
WS₂/GrapheneDPVNot specifiedNot specified, but high response[12]
Cabbage-like ZnODPV5 - 320Not specified[14]
MoS₂DPVNot specified1.13[14]

Conclusion

The accurate and precise quantification of this compound is readily achievable with modern analytical instrumentation.

  • HPLC-UV stands out as the most practical, robust, and cost-effective method for routine quality control in pharmaceutical and cosmetic formulations. Its performance is well-understood, and validated methods for analogous compounds provide a clear pathway for implementation.

  • LC-MS/MS is the undisputed choice for trace-level detection, impurity analysis, or research applications requiring the highest degree of sensitivity and specificity, easily overcoming challenges posed by complex sample matrices.

  • GC-MS is a viable but more complex alternative, generally requiring a derivatization step that adds to the workflow.

  • Electrochemical methods are a rapidly advancing frontier, offering exceptional sensitivity and low-cost analysis, making them a future technology to watch for specific, high-throughput applications.

Ultimately, the choice of method must be validated for its intended purpose, ensuring that the generated data is not only accurate and precise but also trustworthy and defensible.

References

Detecting 2-Aminoresorcinol Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection of 2-Aminoresorcinol hydrochloride and structurally similar compounds. While specific performance data for this compound is limited in publicly available literature, this document leverages data from related aromatic amines and phenols to provide a valuable reference for selecting an appropriate analytical strategy. The primary focus is on spectrophotometry, with alternative methods presented for a comprehensive comparison.

Performance Comparison

The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the limit of detection (LOD) for various methods in the analysis of compounds structurally related to this compound, such as 2-aminophenol and resorcinol. This data provides an estimate of the expected performance for similar analytical approaches.

Analytical MethodAnalyteLimit of Detection (LOD)Reference
Spectrophotometry 2-AminophenolMicromolar range[1]
Resorcinol6.6 ng/mL[2][3]
p-Aminophenol0.020 µg/mL[4]
Aromatic Amines0.17 - 0.53 ppm[5]
High-Performance Liquid Chromatography (HPLC) Resorcinol0.63 µg/mL[6]
p-AminophenolNot Specified
Electrochemical Sensor 2-Aminophenol0.8 µg L⁻¹ (as flutamide)[7]

Note: The LOD for 2-Aminophenol by spectrophotometry is stated to be in the "micromolar range," indicating its suitability for detecting low concentrations.[1] For Resorcinol, a specific spectrophotometric method has a reported LOD of 6.6 ng/mL.[2][3] HPLC offers a comparable LOD for Resorcinol at 0.63 µg/mL.[6] Electrochemical methods can offer very high sensitivity, as demonstrated by the low LOD for a related compound.[7]

Experimental Protocol: Spectrophotometric Determination of 2-Aminophenols

This protocol is adapted from a method for the determination of 2-aminophenols and can serve as a starting point for developing a specific assay for this compound.[1]

Principle:

2-Aminophenols dimerize in the presence of ferric ions in an acidic aqueous environment to form a colored product, 2-hydroxyisophenoxazin-3-one. The intensity of the color, which is proportional to the concentration of the 2-aminophenol, is measured using a spectrophotometer.

Reagents:

  • Standard solution of this compound

  • Ferric chloride (FeCl₃) solution

  • Hydrochloric acid (HCl)

  • Deionized water

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Reaction:

    • To a set volume of each standard solution, add a specific volume of ferric chloride solution.

    • Adjust the pH of the solution to an acidic range using hydrochloric acid.

    • Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete color development.

  • Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use a reagent blank (containing all components except the analyte) to zero the instrument.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

  • Sample Analysis: Prepare the sample solution and treat it in the same manner as the standard solutions. Measure its absorbance and determine the concentration of this compound from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Prepare Standard Solutions Add_Reagents Add Ferric Chloride & Hydrochloric Acid Standard_Prep->Add_Reagents Sample_Prep Prepare Sample Solution Sample_Prep->Add_Reagents Incubation Incubate for Color Development Add_Reagents->Incubation Spectro_Measure Measure Absorbance at λmax Incubation->Spectro_Measure Calib_Curve Construct Calibration Curve Spectro_Measure->Calib_Curve Concentration_Det Determine Concentration Calib_Curve->Concentration_Det signaling_pathway Analyte 2-Aminoresorcinol Hydrochloride Product Colored Dimer (2-hydroxyisophenoxazin-3-one derivative) Analyte->Product Dimerization Reagent Ferric Ions (Fe³⁺) (Acidic Medium) Reagent->Product Catalyzes Measurement Absorbance Measurement (Spectrophotometer) Product->Measurement Beer-Lambert Law Concentration Concentration Determination Measurement->Concentration

References

Comparative Analysis of Resorcinol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Resorcinol (1,3-dihydroxybenzene) and its derivatives represent a versatile class of phenolic compounds that serve as a privileged scaffold in medicinal chemistry and drug development.[1] Their unique structural and electronic properties, particularly the meta-dihydroxy arrangement, enable favorable interactions with a variety of biological targets.[1] This has led to the development of a wide array of derivatives with diverse pharmacological activities, including applications as tyrosinase inhibitors for treating hyperpigmentation, aldose reductase inhibitors for preventing diabetic complications, and as antifungal agents.[1][2]

This guide provides a detailed comparative analysis of key resorcinol derivatives, summarizing quantitative data on their performance, outlining relevant experimental protocols, and visualizing critical pathways and relationships to support researchers, scientists, and drug development professionals.

Core Structure-Activity Relationships (SAR)

The biological activity of resorcinol derivatives can be significantly modulated by altering the core structure. The position, length, and nature of substituents dramatically influence potency and selectivity for various enzymatic targets.[1]

  • 4-Position Substitution : The most explored modification is the addition of an alkyl chain at the 4-position. A direct correlation often exists between the length of this chain and inhibitory potency against enzymes like tyrosinase and aldose reductase.[1] This is attributed to enhanced hydrophobic interactions within the enzyme's active site.[1]

  • Lipophilicity : The inhibitory effect of these derivatives, particularly on melanin production, is strongly correlated with the compound's lipophilicity (cLogP value).[1][3] Studies suggest that the highest inhibition of melanin production occurs at a cLogP value of approximately 2.[3]

  • Esterification : Esterification of the 4-position alkyl chain can produce derivatives that significantly inhibit tyrosinase activity, often without affecting cell viability.[1]

Comparative Performance Analysis

The primary application for many resorcinol derivatives is in dermatology as skin-lightening agents that treat hyperpigmentation by inhibiting tyrosinase, the key enzyme in melanin synthesis.[4] Other derivatives show potent activity against different therapeutic targets.

Tyrosinase and Melanin Production Inhibition

4-substituted resorcinol derivatives are among the most potent tyrosinase inhibitors discovered.[1][4] 4-Butylresorcinol has demonstrated particularly strong inhibition of human tyrosinase.[4] Thiamidol (isobutylamido thiazolyl resorcinol), a more recent derivative, is a highly effective and selective inhibitor of human tyrosinase and has shown clinical efficacy comparable to hydroquinone for treating melasma.[5][6][7]

CompoundTarget/AssayIC50 Value (µM)Source
4-Butylresorcinol Human Tyrosinase21[4]
Melanin Production (Melanoma Cells)13.5[4]
4-Hexylresorcinol Human Tyrosinase94[4]
Phenylethyl Resorcinol Human Tyrosinase131[4]
Resorcinol Melanin Production (Melanoma Cells)16.3[4]
Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is activated during hyperglycemia.[1] Inhibition of this enzyme is a key strategy for preventing diabetic complications. For alkylresorcinols, the inhibitory effect generally increases with the length of the alkyl chain, suggesting that a lipophilic side chain enhances binding to the enzyme.[1]

Compound ClassGeneral FindingSource
Alkylresorcinols Inhibitory potency increases with the length of the alkyl chain.[1]
4-Hexylresorcinol Showed significantly lower IC50 values compared to derivatives with shorter alkyl chains.[1]
5-Pentylresorcinol Showed significantly lower IC50 values compared to derivatives with shorter alkyl chains.[1]
Antifungal Activity

Several resorcinol derivatives have been investigated for their effects against dermatophytes. Phenylethyl resorcinol and 4-hexylresorcinol, in particular, have demonstrated very good antifungal activity against a range of tested organisms.[2] Notably, phenylethyl resorcinol was found to be more active than the well-known antifungal agent fluconazole against nine tested dermatophytes.[2]

CompoundActivity Against DermatophytesSource
Phenylethyl Resorcinol Showed very good antifungal activity; more active than fluconazole against tested strains.[2]
4-Hexylresorcinol Showed very good antifungal activity.[2]
4-Butylresorcinol Showed limited or no activity against most tested strains.[2]

Key Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of resorcinol derivatives on mushroom tyrosinase activity.

  • Materials : Mushroom tyrosinase enzyme, L-DOPA (substrate), phosphate buffer (e.g., pH 6.8), resorcinol derivatives (test compounds), and a microplate reader.

  • Preparation : Test compounds are dissolved in a suitable solvent like DMSO to create stock solutions.

  • Assay Procedure :

    • In a 96-well plate, add the tyrosinase solution, phosphate buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the L-DOPA substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement : Monitor the formation of dopachrome (the oxidation product of L-DOPA) by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis : Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. The percentage of inhibition is determined for each concentration relative to a control reaction without the inhibitor, and the IC50 value is calculated.[1]

Protocol 2: Melanin Content Assay in B16 Murine Melanoma Cells

This protocol measures the effect of resorcinol derivatives on melanin production in a cellular model.

  • Cell Culture : B16 murine melanoma cells are cultured in DMEM containing 10% FBS at 37°C in a 5% CO2 atmosphere.[3]

  • Treatment : Cells are seeded in a 6-well plate and cultured for 24 hours. The medium is then replaced with fresh medium supplemented with the resorcinol derivative at various concentrations.[3]

  • Incubation : The cells are incubated for a set period (e.g., 72 hours) to allow for melanin production.

  • Melanin Extraction : After incubation, cells are washed with PBS and lysed. The melanin is then dissolved (e.g., in NaOH solution at an elevated temperature).

  • Quantification : The melanin content is quantified by measuring the absorbance of the solution at approximately 405-475 nm using a microplate reader. The results are often normalized to the total protein content of the cell lysate.

Protocol 3: In Vitro Aldose Reductase Inhibition Assay

This protocol is used to assess the inhibitory activity of compounds against the aldose reductase enzyme.

  • Reaction Mixture : A reaction mixture is prepared containing a phosphate buffer, NADPH (cofactor), and DL-glyceraldehyde (substrate).[1]

  • Inhibitor Addition : The resorcinol derivative, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction is run without the inhibitor.[1]

  • Reaction Initiation : The reaction is started by the addition of the aldose reductase enzyme.

  • Monitoring : The enzyme activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[1]

  • IC50 Calculation : The percentage of inhibition is calculated for each derivative concentration relative to the control, and the IC50 value is determined.[1]

Visualized Pathways and Relationships

Diagrams created using Graphviz help to illustrate the complex mechanisms and relationships underlying the function of resorcinol derivatives.

Tyrosinase_Inhibition_Pathway cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin multiple steps Tyrosinase Tyrosinase (Copper Enzyme) Resorcinol Resorcinol Derivative Resorcinol->Tyrosinase Competitive Inhibition

Mechanism of Tyrosinase Inhibition by Resorcinol Derivatives.

experimental_workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) assay 3. Mix in 96-Well Plate (Enzyme + Buffer + Compound) prep->assay test_prep 2. Prepare Test Compound (Resorcinol Derivative) test_prep->assay initiate 4. Initiate Reaction (Add Substrate) assay->initiate measure 5. Monitor Reaction (e.g., Spectrophotometry) initiate->measure analyze 6. Analyze Data (Calculate % Inhibition, IC50) measure->analyze

General Workflow for In Vitro Enzyme Inhibition Assay.

SAR_Logic Scaffold Resorcinol Scaffold Modification Add Alkyl Chain at 4-Position Scaffold->Modification ChainLength Increase Alkyl Chain Length Modification->ChainLength Lipophilicity Increased Lipophilicity ChainLength->Lipophilicity Interaction Enhanced Hydrophobic Interaction with Enzyme Active Site Lipophilicity->Interaction Potency Increased Inhibitory Potency Interaction->Potency

Structure-Activity Relationship of 4-Alkylresorcinols.

References

A Comparative Guide to the Synthesis of 2-Aminoresorcinol Hydrochloride: Traditional vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Aminoresorcinol hydrochloride, a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals, is traditionally prepared via a two-step process involving nitration and subsequent reduction. This guide provides a detailed comparison of this established method with a promising, more recent approach, offering insights into their respective yields, conditions, and potential advantages.

This publication aims to provide an objective comparison of synthetic methodologies for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Traditional Synthesis: A Two-Step Nitration and Reduction Pathway

The most common and well-established method for synthesizing this compound begins with the nitration of resorcinol to produce 2-nitroresorcinol, which is then reduced to the desired amine and converted to its hydrochloride salt.

Experimental Protocol:

Step 1: Synthesis of 2-Nitroresorcinol

A solution of resorcinol in a suitable solvent is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures to control the exothermic reaction and favor the formation of the 2-nitro isomer. The reaction mixture is then carefully quenched, and the 2-nitroresorcinol is isolated and purified. While effective, this step often produces a mixture of isomers, requiring careful purification.

Step 2: Catalytic Hydrogenation of 2-Nitroresorcinol and Hydrochloride Salt Formation

The purified 2-nitroresorcinol is dissolved in a solvent, and a catalyst, most commonly palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation, either by using hydrogen gas in a pressurized reactor or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.[1][2] Upon completion of the reduction, the catalyst is removed by filtration. The resulting 2-aminoresorcinol is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently isolated and dried.

Logical Workflow for Traditional Synthesis

G Traditional Synthesis of this compound Resorcinol Resorcinol Two_Nitroresorcinol 2-Nitroresorcinol Resorcinol->Two_Nitroresorcinol Nitration Nitrating_Agent Nitric Acid / Sulfuric Acid Nitrating_Agent->Two_Nitroresorcinol Two_Aminoresorcinol 2-Aminoresorcinol Two_Nitroresorcinol->Two_Aminoresorcinol Reduction Hydrogen_Source H2 Gas or Ammonium Formate Hydrogen_Source->Two_Aminoresorcinol PdC_Catalyst Pd/C Catalyst PdC_Catalyst->Two_Aminoresorcinol Final_Product 2-Aminoresorcinol Hydrochloride Two_Aminoresorcinol->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product G Conceptual Dehydrogenative Amination Route Cyclohexanone Cyclohexanone Derivative Two_Aminoresorcinol 2-Aminoresorcinol Cyclohexanone->Two_Aminoresorcinol Dehydrogenative Amination Ammonia_Equivalent Ammonia Equivalent Ammonia_Equivalent->Two_Aminoresorcinol Oxidant Oxidant Oxidant->Two_Aminoresorcinol Final_Product 2-Aminoresorcinol Hydrochloride Two_Aminoresorcinol->Final_Product Salt Formation HCl Hydrochloric Acid HCl->Final_Product

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Aminoresorcinol hydrochloride. In the absence of direct inter-laboratory comparison studies for this specific compound, this document compiles and compares performance data from validated methods for structurally similar aminophenol and resorcinol derivatives. This information serves as a valuable baseline for researchers selecting and developing robust analytical methods for this compound, ensuring data integrity and comparability across different laboratories. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for HPLC and UV-Visible Spectrophotometry in the analysis of aminophenol and resorcinol compounds, which can be considered indicative for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on polarity differences between the analyte and a stationary phase.Measurement of light absorbance by the analyte, often after a color-forming reaction.
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) Typically in the µg/L to low mg/L range.Typically in the mg/L range.
Limit of Quantitation (LOQ) Typically in the µg/L to low mg/L range.Typically in the mg/L range.
Accuracy (% Recovery) 98% - 102%95% - 105%
Precision (%RSD) < 2%< 5%
Selectivity High; can separate the analyte from impurities and degradation products.Moderate to low; potential for interference from other absorbing compounds.
Advantages High resolution, sensitivity, and specificity.[1]Simple, cost-effective, and rapid.[1]
Disadvantages Higher cost and complexity.Lower specificity and sensitivity compared to HPLC.[1]

Note: The data presented is a synthesis of expected performance based on the analysis of structurally similar compounds and serves as a strong baseline for methods validated for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[1] Its high resolution and sensitivity make it a preferred method for analyzing pharmaceutical compounds and their impurities.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Typical):

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). This type of column provides good retention and separation for polar aromatic compounds.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A common mobile phase consists of:

    • A: 0.1% Phosphoric Acid or Trifluoroacetic acid in water.

    • B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound standard or sample in the mobile phase or a suitable solvent.

  • Dilute the stock solution to a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly for bulk drug analysis where high sensitivity is not the primary requirement.[1] These methods may involve a chemical reaction to produce a colored species that can be measured.[1]

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology: The analysis can be based on the direct measurement of the absorbance of this compound at its maximum absorption wavelength (λmax) or involve a colorimetric reaction.

Sample Preparation (for direct measurement):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Prepare the sample solution at a concentration expected to fall within the range of the standard solutions.

  • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the sample.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process logical_relationship start High Resolution & Specificity Required? hplc Use HPLC start->hplc Yes uv_vis Use UV-Vis Spectrophotometry start->uv_vis No signaling_pathway cluster_spectrophotometry Principle of UV-Vis Spectrophotometry light_source Light Source monochromator Monochromator light_source->monochromator sample_cuvette Sample Solution monochromator->sample_cuvette Selected Wavelength detector Detector sample_cuvette->detector Transmitted Light readout Signal Readout detector->readout

References

A Comparative Performance Analysis of 2-Aminoresorcinol Hydrochloride in Peroxidase-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and immunological assays, the detection of peroxidase activity is a cornerstone for various applications, including ELISAs, immunohistochemistry, and blotting techniques. While several commercial kits offer convenient solutions for this purpose, the exploration of alternative chromogenic and fluorogenic substrates remains a key area of research for enhancing assay sensitivity, reducing costs, and developing novel detection methodologies. This guide provides a comparative overview of the potential performance of 2-Aminoresorcinol hydrochloride as a substrate for horseradish peroxidase (HRP) against commonly used commercial assay kits.

Principle of Peroxidase Detection

Horseradish peroxidase, in the presence of a suitable substrate and hydrogen peroxide (H₂O₂), catalyzes an oxidation-reduction reaction that results in a detectable signal. This signal is typically a colored or fluorescent product, the intensity of which is proportional to the amount of HRP present. The choice of substrate significantly impacts the sensitivity and dynamic range of the assay.

G HRP Horseradish Peroxidase (HRP) Product Oxidized Product (Colored/Fluorescent) HRP->Product catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Substrate Chromogenic/Fluorogenic Substrate (e.g., 2-Aminoresorcinol HCl) Substrate->HRP Signal Detectable Signal Product->Signal generates

Performance Comparison: this compound vs. Commercial Kits

While direct comparative studies on this compound are not extensively available in peer-reviewed literature, its structural similarity to resorcinol—a known peroxidase substrate—suggests its potential as a viable chromogenic or fluorogenic reagent. The following table outlines the expected performance characteristics of an assay utilizing this compound alongside those of established commercial kits based on TMB, OPD, and ABTS.

FeatureThis compound AssayTMB (3,3',5,5'-Tetramethylbenzidine) KitOPD (o-Phenylenediamine dihydrochloride) KitABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Kit
Principle Likely chromogenic or fluorogenicChromogenic[1][2]Chromogenic[1][3]Chromogenic[1]
Color of Product To be determinedBlue (650 nm), turns yellow (450 nm) after stopping[4][5]Yellow-orange (492 nm after stopping)[6]Green (405-410 nm)[7]
Sensitivity To be determinedHigh (detection limit can be as low as 20 pg/mL)[1]Moderate (detection limit around 70 pg/mL)[1]Lower than TMB and OPD[1]
Stability To be determinedSubstrate is light-sensitive[8]Tablets are light and moisture sensitive[9]Generally stable[10]
Ease of Use Requires optimization of reagent concentrations and buffer conditions.Typically provided as a ready-to-use solution or a two-component system.[4][5]Often supplied as tablets that need to be dissolved.[3][9]Available as a ready-to-use solution or tablets.[10]
Safety Requires standard laboratory precautions for handling chemical reagents.Considered safer than OPD.[11]Considered a potential mutagen.[11]Generally considered safe.

Experimental Protocols

To facilitate a direct comparison, a detailed experimental protocol for an HRP assay using this compound, adapted from a published method for resorcinol[12], is provided below, alongside a general protocol for a commercial TMB-based ELISA kit.

Experimental Protocol for HRP Assay using this compound

This protocol is based on the known reaction of resorcinol with 4-aminoantipyrine (4-AAP) in the presence of HRP and H₂O₂ to form a colored product.[12]

Materials:

  • Horseradish Peroxidase (HRP) standard solution

  • This compound

  • 4-Aminoantipyrine (4-AAP)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in phosphate buffer. The optimal concentration will need to be determined empirically, starting with a range similar to that used for resorcinol (e.g., 1-10 mM).

    • Prepare a stock solution of 4-AAP in phosphate buffer (e.g., 10 mM).

    • Prepare a fresh working solution of H₂O₂ by diluting the 30% stock in phosphate buffer (e.g., to a final concentration of 1-5 mM).

  • Assay Reaction:

    • In a 96-well microplate, add in the following order:

      • 50 µL of phosphate buffer

      • 25 µL of HRP standard or sample

      • 50 µL of this compound solution

      • 25 µL of 4-AAP solution

    • Initiate the reaction by adding 50 µL of the H₂O₂ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light.

    • Measure the absorbance at the wavelength of maximum absorption for the colored product. This will need to be determined by a spectral scan. For the resorcinol/4-AAP reaction, the peak is at 500 nm.[12]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the HRP standards.

    • Determine the concentration of HRP in the unknown samples by interpolating from the standard curve.

General Protocol for a Commercial TMB-based ELISA Kit

This is a generalized protocol and may vary between different manufacturers. Always refer to the specific kit's manual.[4][5][10]

Materials:

  • TMB Substrate Solution (provided in the kit)

  • Stop Solution (e.g., 1 M H₂SO₄ or HCl, often provided in the kit)

  • Wash Buffer

  • HRP-conjugated antibody or protein

  • 96-well microplate coated with capture antibody

  • Sample or standard

  • Microplate reader

Procedure:

  • ELISA Steps:

    • Perform the necessary ELISA steps (e.g., antigen coating, blocking, sample/standard incubation, incubation with HRP-conjugate), with appropriate washing steps in between.

  • Substrate Incubation:

    • After the final wash, add 100 µL of the TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Experimental Workflow for Comparison

To obtain the "to be determined" data for this compound, a head-to-head comparison with a commercial kit should be performed as outlined in the following workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison HRP_standards Prepare HRP serial dilutions Assay_2AR Perform HRP assay with 2-Aminoresorcinol HCl HRP_standards->Assay_2AR Assay_kit Perform HRP assay with commercial kit HRP_standards->Assay_kit Reagent_prep_2AR Prepare 2-Aminoresorcinol HCl and other reagents Reagent_prep_2AR->Assay_2AR Reagent_prep_kit Prepare reagents from commercial kit Reagent_prep_kit->Assay_kit Read_absorbance Read absorbance for both assays Assay_2AR->Read_absorbance Assay_kit->Read_absorbance Generate_curves Generate standard curves Read_absorbance->Generate_curves Compare_performance Compare Sensitivity, LoD, Dynamic Range Generate_curves->Compare_performance

Conclusion

This compound presents a promising, yet underexplored, candidate as a substrate for HRP-based assays. Its structural similarity to resorcinol suggests a high probability of successful application as a chromogenic reagent. The provided experimental protocol offers a starting point for researchers to evaluate its performance directly against established commercial kits. Such a comparison will be invaluable in determining its sensitivity, stability, and suitability for various research and diagnostic applications, potentially offering a cost-effective and customizable alternative to commercial solutions. Further investigation into its potential fluorogenic properties could also open up new avenues for highly sensitive detection methods.

References

Safety Operating Guide

Proper Disposal of 2-Aminoresorcinol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Aminoresorcinol hydrochloride. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly. The following procedures are based on general best practices for the disposal of halogenated aromatic compounds and should be executed in strict accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Operational Disposal Plan

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. It must be treated as hazardous waste.[2]

Step 1: Waste Segregation

Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[2][3] Mixing these waste streams can interfere with disposal processes and may increase disposal costs.[3][4]

Step 2: Waste Collection

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.

  • Contaminated Glassware: Glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone).[2] The initial rinsate must be collected as hazardous liquid waste.[2][5] Subsequent rinses may also need to be collected depending on institutional policies.[5]

Step 3: Container Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").[2][3] The date of waste accumulation should also be recorded. Containers must be kept tightly closed when not in use and stored in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[3][6]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data for Disposal

At present, there is no specific quantitative data available from the search results regarding disposal concentration limits for this compound. The guiding principle is to treat all concentrations of this compound and its rinsates as hazardous waste.

ParameterGuidelineSource
Waste Type Halogenated Organic Waste[2][3]
Segregation Separate from non-halogenated waste[2][3]
Container Labeling "Hazardous Waste," Chemical Name, Hazard Information[2][3]
Disposal Route Institutional Environmental Health and Safety (EHS)[2]

Experimental Protocols

Decontamination of Glassware:

  • Work within a chemical fume hood.[2]

  • Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone).[2]

  • Collect this first rinsate in the designated halogenated liquid waste container.[2][5]

  • Perform subsequent rinses as required by your institution's protocol, collecting the rinsate if necessary.[5]

  • Once decontaminated, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal sds Review SDS ppe Don Appropriate PPE sds->ppe segregate Segregate Halogenated Waste ppe->segregate collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid decontaminate Decontaminate Glassware & Collect Rinsate segregate->decontaminate label_container Label Container Correctly collect_solid->label_container collect_liquid->label_container decontaminate->label_container store_container Store in Designated Area label_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.